Gefitinib hydrochloride
Beschreibung
Significance of EGFR as a Pivotal Therapeutic Target in Malignancies
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating normal cell growth, differentiation, and survival. tandfonline.com It is a member of the ErbB family of receptor tyrosine kinases, which also includes HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4). wikipedia.orgnih.gov The binding of specific ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), to the extracellular domain of EGFR triggers a cascade of intracellular signaling events. cusabio.com This activation leads to the phosphorylation of key tyrosine residues within the receptor's intracellular domain, creating docking sites for various cytoplasmic proteins. aacrjournals.org
These interactions initiate several downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway. nih.govmdpi.com These pathways are central to cellular processes, and their proper regulation is vital for normal tissue homeostasis. mdpi.com However, in many types of cancer, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and glioblastoma, EGFR signaling is dysregulated. mdpi.comfrontiersin.org This dysregulation can occur through various mechanisms, such as receptor overexpression, gene amplification, or the acquisition of activating mutations in the EGFR gene. nih.gov
The consequence of aberrant EGFR activation is the uncontrolled proliferation of cancer cells, increased tumor cell survival, invasion, metastasis, and angiogenesis (the formation of new blood vessels to supply the tumor). tandfonline.comnih.gov The dependence of certain tumors on EGFR signaling for their growth and survival, a phenomenon known as "oncogene addiction," makes EGFR an attractive therapeutic target. nih.gov By inhibiting EGFR, it is possible to block these downstream signaling pathways and thereby halt tumor progression. nih.gov The expression of EGFR is often correlated with a poor prognosis for cancer patients, further underscoring its significance as a therapeutic target. nih.gov
Overview of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) in Oncology Research
Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) are a class of small-molecule drugs designed to block the activity of the EGFR tyrosine kinase. amegroups.org Unlike monoclonal antibodies that target the extracellular domain of the receptor, EGFR-TKIs penetrate the cell membrane and bind to the intracellular tyrosine kinase domain. drugbank.com They act by competing with adenosine (B11128) triphosphate (ATP) for its binding site on the enzyme, thereby preventing the autophosphorylation of EGFR and the subsequent activation of downstream signaling pathways. wikipedia.orgnewdrugapprovals.org This targeted inhibition of EGFR signaling can lead to the suppression of tumor cell growth and proliferation. nih.gov
The development of EGFR-TKIs has been a major focus of oncology research, leading to the creation of multiple generations of these inhibitors. nih.gov First-generation EGFR-TKIs, such as gefitinib (B1684475) and erlotinib, are reversible inhibitors that have shown significant efficacy in patients with tumors harboring activating EGFR mutations. nih.govamegroups.org Research has demonstrated that certain mutations in the EGFR tyrosine kinase domain, particularly deletions in exon 19 and the L858R point mutation in exon 21, confer a high sensitivity to these drugs. wikipedia.orgnewdrugapprovals.org These mutations are more frequently observed in specific patient populations, such as non-smokers, women, and individuals of Asian ethnicity with adenocarcinoma histology. wikipedia.orgnewdrugapprovals.org
Second-generation EGFR-TKIs, including afatinib, were developed to be more potent and to have a broader range of targets, irreversibly blocking signaling from multiple ErbB family members. amegroups.org Despite the initial success of first- and second-generation TKIs, a significant challenge in their clinical use is the development of acquired resistance. amegroups.org A common mechanism of resistance is the emergence of a secondary mutation in the EGFR gene, the T790M mutation. aacrjournals.org This led to the development of third-generation EGFR-TKIs, which are specifically designed to overcome T790M-mediated resistance. nih.gov The ongoing research and development of new generations of EGFR-TKIs highlight the dynamic nature of targeted cancer therapy and the continuous effort to address the challenges of drug resistance. nih.gov
Academic Trajectory and Research Evolution of Gefitinib Hydrochloride in Targeted Cancer Therapies
This compound, initially coded as ZD1839, was one of the first selective inhibitors of the EGFR tyrosine kinase to be developed. wikipedia.orgnih.gov Its research journey has been instrumental in shaping the field of targeted cancer therapy. In 2003, the U.S. Food and Drug Administration (FDA) granted accelerated approval for gefitinib as a monotherapy for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) who had failed previous chemotherapy regimens. nih.gov This approval was based on the response rates observed in early phase II clinical trials, such as the IDEAL-1 and IDEAL-2 studies. nih.gov
However, subsequent large phase III trials in unselected patient populations failed to show a significant survival benefit, leading to a restriction of its use in 2005. wikipedia.orgnih.gov A pivotal moment in the research evolution of gefitinib came with the discovery in 2004 that activating mutations in the EGFR gene were strongly correlated with responsiveness to the drug. nih.gov This finding transformed the understanding of how to use gefitinib effectively and underscored the importance of patient selection based on molecular biomarkers.
This led to a series of clinical trials specifically in patients with EGFR-mutated NSCLC. The Iressa Pan-Asia Study (IPASS) was a landmark phase III trial that compared first-line gefitinib with standard chemotherapy in a clinically selected population of Asian patients with adenocarcinoma. nih.gov The results demonstrated the superiority of gefitinib in patients whose tumors harbored EGFR mutations. nih.gov This was further confirmed by several other phase III trials in Japan (NEJ002 and WJTOG3405) and Korea. nih.gov These studies firmly established gefitinib as a standard first-line treatment for patients with advanced NSCLC carrying activating EGFR mutations. nih.gov In 2015, the FDA granted full approval for gefitinib for this specific indication. nih.gov
The academic trajectory of this compound illustrates the evolution of precision medicine, highlighting the critical role of understanding the molecular basis of a disease to guide therapeutic strategies.
Interactive Table: Key Phase II/III Clinical Trials of this compound in NSCLC
| Trial Name | Setting | Patient Population | Key Finding |
| IDEAL-1 | Second-line | Unselected advanced NSCLC | Showed objective response rates of approximately 20%. nih.gov |
| IDEAL-2 | Second-line | Unselected advanced NSCLC | Demonstrated objective response rates of about 10%. nih.gov |
| IPASS | First-line | Clinically selected (Asian, adenocarcinoma) | Gefitinib was superior to chemotherapy in patients with EGFR mutations. nih.gov |
| NEJ002 | First-line | EGFR-mutated NSCLC (Japanese) | Confirmed the superiority of gefitinib over chemotherapy. nih.gov |
| WJTOG3405 | First-line | EGFR-mutated NSCLC (Japanese) | Further supported gefitinib as a first-line standard of care. nih.gov |
| iTARGET | First-line | Chemo-naïve, selected clinical characteristics | Response rate of 55% in patients with identified EGFR mutations. nih.gov |
Structure
2D Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClFN4O3.ClH/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15;/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUINXWLATMJDQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25Cl2FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10597850 | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184475-56-7, 184475-55-6 | |
| Record name | 4-Quinazolinamine, N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184475-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gefitinib hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184475556 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(morpholin-4-yl)propoxy]quinazolin-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10597850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preclinical Investigations of Gefitinib Hydrochloride Efficacy
In Vivo Efficacy Studies in Xenograft Models
In vivo studies using human tumor xenograft models have corroborated the antitumor activity of gefitinib (B1684475) hydrochloride observed in vitro. nih.gov As a monotherapy, gefitinib has demonstrated the ability to inhibit the growth of various established human tumor xenografts.
In a xenograft model using GEO colon cancer cells, gefitinib treatment resulted in a reversible, dose-dependent inhibition of tumor growth. selleckchem.com Similarly, in a cisplatin-resistant NSCLC mouse model (H358R), gefitinib monotherapy significantly and stably inhibited tumor growth, particularly within the first two weeks of treatment. amegroups.org The growth inhibition of H358R xenograft tumors at day 21 was 52.7%±3.1%, which was significantly greater than the 28.0%±1.4% inhibition observed in the parental H358 xenografts. amegroups.orgresearchgate.net This indicates that gefitinib can have enhanced efficacy in certain resistant tumor models.
Furthermore, in a patient-derived xenograft (PDX) model of EGFR-driven NSCLC, continuous treatment with gefitinib was initially effective, though resistance eventually developed. nih.gov
| Xenograft Model | Cancer Type | Monotherapy Antitumor Activity |
| GEO | Colon Cancer | Reversible, dose-dependent inhibition of tumor growth. selleckchem.com |
| H358R | Non-Small Cell Lung Cancer (Cisplatin-Resistant) | Significant and stable inhibition of tumor growth; 52.7%±3.1% inhibition at day 21. amegroups.orgresearchgate.net |
| H358 | Non-Small Cell Lung Cancer | Moderate antitumor activity; 28.0%±1.4% inhibition at day 21. amegroups.orgresearchgate.net |
| PDX Model | Non-Small Cell Lung Cancer (EGFR-Driven) | Initially effective, but resistance developed over time. nih.gov |
In addition to its activity as a single agent, gefitinib hydrochloride has been shown to enhance the antitumor efficacy of various cytotoxic agents in vivo. nih.gov This synergistic effect has been observed with platinum compounds and other chemotherapeutic drugs. nih.gov
For instance, in LoVo tumor xenografts, the combination of gefitinib with radiotherapy resulted in improved anti-tumor effects. selleckchem.com Clinical trials in patients with advanced lung adenocarcinoma and sensitive EGFR mutations have also demonstrated that the combination of gefitinib with chemotherapy (pemetrexed plus carboplatin) provides better survival benefits compared to either treatment alone. nih.gov
Evaluation in Specific Tumor Models (e.g., Lewis Lung Carcinoma, GEO Colon Cancer)
The preclinical efficacy of this compound has been evaluated in various tumor models to understand its therapeutic potential and mechanisms of action. This section details the research findings in Lewis Lung Carcinoma and GEO Colon Cancer models.
Lewis Lung Carcinoma
In a study investigating the chronopharmacodynamics of gefitinib in a Lewis lung carcinoma model, C57BL/6 mice were inoculated with tumor cells and treated with gefitinib. The study revealed that the administration time of gefitinib significantly influenced its anti-tumor efficacy. The most substantial tumor growth inhibition was observed when gefitinib was administered at 8:00. nih.gov
The research findings indicated that the tumor volume in the group treated at 8:00 was markedly smaller compared to groups treated at 16:00, 20:00, and 24:00. nih.gov The tumor inhibition rate was also highest in the 8:00 administration group. nih.gov These findings suggest that the efficacy of gefitinib in this model may be related to the circadian rhythm of the EGFR-RAS-RAF-ERK1/2 pathway. nih.gov
Table 1: Effect of Gefitinib Administration Time on Tumor Weight and Inhibition Rate in Lewis Lung Carcinoma Model
| Administration Time | Tumor Weight (g) | Tumor Inhibition Rate (%) |
|---|---|---|
| 8:00 | 0.95 ± 0.15 | 44.12 |
| 12:00 | 1.12 ± 0.21 | 34.12 |
| 16:00 | 1.45 ± 0.25 | 14.15 |
| 20:00 | 1.32 ± 0.18 | 22.43 |
| 24:00 | 1.25 ± 0.22 | 26.47 |
| 4:00 | 1.05 ± 0.19 | 38.24 |
Data adapted from a study on the chronopharmacodynamics of gefitinib-based anti-cancer effect in Lewis tumor-bearing mice. nih.gov
Another aspect of gefitinib's efficacy in the Lewis Lung Cancer model is its ability to inhibit the M2-like polarization of tumor-associated macrophages (TAMs), which are known to promote cancer progression. In a mouse metastasis model of Lewis Lung Cancer, oral administration of gefitinib was found to significantly reduce the number of lung metastasis nodules. This effect was associated with a downregulation of M2 marker genes and a decrease in the percentage of CD206+ and CD68+ macrophages in tumor tissues.
GEO Colon Cancer
Preclinical research, both in vitro and in vivo, has suggested that gefitinib may have a supra-additive growth inhibitory effect when combined with different cytotoxic drugs in colorectal cancer models. This has provided a rationale for clinical trials investigating gefitinib in combination with chemotherapy for metastatic colorectal cancer.
It is important to note that the efficacy of gefitinib in colorectal cancer appears to be less pronounced than in other cancer types, such as non-small cell lung cancer. Phase I trials in patients with colorectal cancer showed that gefitinib could achieve stable disease, but objective responses in tumor size were not observed, even at higher doses than those used for lung cancer.
Mechanisms of Resistance to Gefitinib Hydrochloride
Intrinsic Resistance Mechanisms
Intrinsic, or primary, resistance refers to the lack of a clinical response to gefitinib (B1684475) hydrochloride from the beginning of treatment. This can occur even in tumors harboring a drug-sensitizing EGFR mutation. The mechanisms are diverse and can be either EGFR-dependent or independent.
One significant cause of intrinsic resistance is the presence of co-occurring genetic alterations alongside the primary sensitizing EGFR mutation. For instance, mutations in the tumor suppressor gene TP53 are found in a substantial portion of EGFR-mutant NSCLCs and are correlated with a diminished response to EGFR tyrosine kinase inhibitors (TKIs) like gefitinib. nih.gov Preclinical studies have shown that in cells with wild-type p53, gefitinib can effectively induce apoptosis, but this effect is reduced in cells with mutated p53. nih.gov Similarly, concurrent mutations in the PIK3CA gene, which are present in about 3.5% of EGFR-mutated cases, are also associated with primary resistance to EGFR-TKIs. nih.gov
EGFR-independent signaling pathways can also drive intrinsic resistance. Activation of the AXL receptor tyrosine kinase has been identified as a key mechanism. h1.co AXL signaling can affect downstream pathways such as PI3K/AKT and STAT3, effectively bypassing the EGFR inhibition by gefitinib. h1.co The tumor microenvironment plays a critical role as well. For example, cancer-associated fibroblasts (CAFs) can secrete hepatocyte growth factor (HGF), which binds to its receptor, MET, on cancer cells. nih.gov This interaction activates the PI3K/AKT and MAPK signaling pathways, overriding the blockade of EGFR and thus conferring resistance. nih.govnih.gov
Certain pre-existing EGFR mutations can also confer intrinsic resistance. While deletions in exon 19 and the L858R mutation in exon 21 are known to sensitize tumors to gefitinib, other mutations, such as insertions in exon 20, are inherently resistant to first-generation TKIs. bohrium.com Furthermore, the de novo presence of the T790M mutation, typically associated with acquired resistance, can be detected at a low frequency in treatment-naïve patients and is a cause of primary resistance. aacrjournals.org
| Mechanism | Description | Key Genes/Pathways Involved |
| Co-occurring Mutations | Presence of additional genetic alterations that diminish the effectiveness of EGFR inhibition. | TP53, PIK3CA |
| Bypass Signaling | Activation of alternative signaling pathways that do not depend on EGFR for cell survival and proliferation. | AXL, PI3K/AKT, STAT3, MET/HGF |
| Tumor Microenvironment | Secretion of growth factors by stromal cells that activate bypass pathways in cancer cells. | Cancer-Associated Fibroblasts (CAFs), Hepatocyte Growth Factor (HGF) |
| Pre-existing EGFR Mutations | Presence of EGFR mutations that are not sensitive to gefitinib. | Exon 20 insertions, de novo T790M |
Acquired Resistance Mechanisms
Acquired resistance develops in tumors that initially respond to gefitinib hydrochloride but subsequently progress. This occurs through the selection and expansion of cancer cell clones that have developed new mechanisms to survive despite the presence of the drug. These mechanisms can involve further mutations in the EGFR gene itself (on-target) or the activation of alternative signaling routes (bypass pathways).
On-Target EGFR Mutations
The most common form of acquired resistance involves the emergence of secondary mutations within the EGFR kinase domain, which interfere with the binding of gefitinib.
The T790M mutation is the most prevalent mechanism of acquired resistance to first-generation EGFR-TKIs like gefitinib, accounting for approximately 50-60% of cases. nih.govaacrjournals.org This mutation involves a substitution of threonine (T) with methionine (M) at position 790 in exon 20 of the EGFR gene. sci-hub.se Position 790 is known as the "gatekeeper" residue, controlling access to a hydrophobic pocket in the ATP-binding site of the EGFR kinase domain.
The substitution of the smaller threonine residue with the bulkier methionine is thought to cause steric hindrance, which impairs the binding of gefitinib to the receptor. nih.gov More significantly, the T790M mutation increases the affinity of the EGFR kinase for ATP, its natural substrate. nih.gov This heightened ATP affinity means that ATP can outcompete gefitinib for binding to the active site, thereby restoring the kinase activity of the receptor and reactivating downstream signaling pathways, leading to cell proliferation and survival despite ongoing treatment. aacrjournals.org Preclinical data have suggested that cell lines acquiring the T790M mutation may exhibit a more indolent growth pattern compared to their parent lines. aacrjournals.org
While T790M is the dominant on-target resistance mutation, other, much rarer, secondary mutations in the EGFR kinase domain have been identified. These mutations also lead to acquired resistance, although their precise mechanisms may differ.
The L747S mutation, located in exon 19, has been reported as a mechanism of both primary and acquired resistance. nih.govbinasss.sa.cr Its presence suggests that certain clones resistant to EGFR-TKI therapy may exist within the initial tumor population. nih.gov
The C797S mutation, a substitution of cysteine with serine at position 797 in exon 20, is another clinically important resistance mutation. While it is most commonly associated with resistance to third-generation TKIs that are designed to overcome the T790M mutation, its role in the broader context of TKI resistance is significant. The C797 residue is the covalent binding site for third-generation inhibitors. The C797S mutation prevents this covalent bond from forming, rendering the drug ineffective. clinicsinsurgery.com In the context of acquired resistance after first-generation TKIs like gefitinib, it is the development of T790M that is the primary concern, which then sets the stage for potential C797S mutations upon subsequent treatment with third-generation agents. clinicsinsurgery.com
| Mutation | Location (Exon) | Prevalence in Acquired Resistance | Mechanism of Resistance |
| T790M | 20 | ~50-60% | Increases ATP affinity, causes steric hindrance for TKI binding. |
| L747S | 19 | Rare | Associated with both primary and acquired resistance. |
| C797S | 20 | Rare (after 1st-gen TKI) | Prevents covalent binding of third-generation TKIs. |
Bypass Activation Pathways
In about 20-30% of cases, acquired resistance to gefitinib is not caused by new EGFR mutations but by the activation of alternative signaling pathways that bypass the need for EGFR signaling.
One of the best-characterized bypass tracks involves the amplification of the MET proto-oncogene. nih.gov MET amplification is observed in 5-22% of gefitinib-resistant tumors. nih.gov This genetic alteration leads to the overexpression and constitutive activation of the MET receptor tyrosine kinase.
The activated MET receptor can then drive downstream signaling through pathways that overlap with those normally stimulated by EGFR, most notably the PI3K/AKT pathway. Research has shown that MET amplification causes gefitinib resistance by driving ERBB3 (also known as HER3)-dependent activation of PI3K. nih.govh1.conih.gov Essentially, the overactive MET receptor forms a complex with and phosphorylates ERBB3, which then activates the PI3K/AKT survival pathway, rendering the cells insensitive to the EGFR-blocking effects of gefitinib. nih.govh1.co In cell lines that have developed resistance due to MET amplification, sensitivity to gefitinib can be restored by co-treatment with a MET inhibitor. h1.co This highlights the critical role of this bypass pathway in sustaining tumor cell survival and proliferation.
HER3 (ErbB3) Phosphorylation Leading to PI3K/Akt Pathway Reactivation
One significant bypass mechanism involves the phosphorylation of HER3 (ErbB3), a member of the ErbB family of receptor tyrosine kinases. While HER3 has weak intrinsic kinase activity, it serves as a crucial activator of the PI3K/Akt signaling pathway. In Gefitinib-sensitive non-small cell lung cancer (NSCLC) cell lines, PI3K has been observed to associate with ErbB-3. nih.gov Gefitinib's inhibition of EGFR leads to the dissociation of this complex, which in turn decreases Akt activity. nih.gov
However, in resistant cells, HER3 can be phosphorylated by other kinases, leading to the reactivation of the PI3K/Akt pathway. This sustained signaling promotes cell survival and proliferation, thereby circumventing the effects of Gefitinib. Studies have shown that the downregulation of HER3 expression can lead to decreased levels of phosphorylated Akt in Gefitinib-sensitive NSCLC cells. nih.gov
| Pathway Component | Role in Resistance | Supporting Findings |
| HER3 (ErbB3) | Activates the PI3K/Akt pathway upon phosphorylation. | Associates with PI3K in Gefitinib-sensitive cells. nih.gov |
| PI3K/Akt Pathway | Promotes cell survival and proliferation. | Reactivation is a key feature of Gefitinib resistance. |
| Gefitinib | Inhibits EGFR, leading to dissociation of the HER3-PI3K complex in sensitive cells. | In resistant cells, this inhibitory effect is bypassed. nih.gov |
Reactivation of ERK1/2 Signaling (e.g., MAPK1 Amplification, DUSP6 Downregulation)
The reactivation of the extracellular signal-regulated kinase (ERK) 1/2 signaling pathway is another critical mechanism of acquired resistance to Gefitinib. okayama-u.ac.jp In some Gefitinib-resistant lung cancer cell lines, while the drug effectively suppresses the EGFR signaling pathway initially, ERK phosphorylation is reactivated after several hours. okayama-u.ac.jpnih.gov
This reactivation can be driven by several molecular alterations, including the amplification of the MAPK1 gene, which encodes for ERK2. nih.gov Additionally, the downregulation of DUSP6, a phosphatase that negatively regulates ERK signaling, can also lead to sustained ERK1/2 activation. okayama-u.ac.jp The combination of Gefitinib with an ERK inhibitor has been shown to restore drug susceptibility in resistant cells. okayama-u.ac.jpnih.gov
| Genetic Alteration | Consequence | Implication for Resistance |
| MAPK1 Amplification | Increased expression of ERK2. | Leads to aberrant activation of ERK signaling. nih.gov |
| DUSP6 Downregulation | Decreased dephosphorylation of ERK1/2. | Sustained activation of the ERK pathway. okayama-u.ac.jp |
FGF2-FGFR1 Autocrine Growth Loop
The establishment of an autocrine growth loop involving Fibroblast Growth Factor 2 (FGF2) and its receptor, Fibroblast Growth Factor Receptor 1 (FGFR1), represents a novel mechanism of acquired resistance to Gefitinib. nih.govelsevierpure.com In Gefitinib-resistant NSCLC cell lines, an increased expression of both FGF2 and FGFR1 has been observed. nih.govelsevierpure.com
This upregulation creates a self-sustaining signaling loop where FGF2 secreted by the cancer cells binds to and activates FGFR1 on the same or neighboring cells. This activation, in turn, drives cell proliferation independently of the EGFR pathway. nih.govelsevierpure.com Inhibition of either FGF2 or FGFR1 has been demonstrated to restore sensitivity to Gefitinib in resistant cells, highlighting the importance of this bypass track. nih.govelsevierpure.com
| Molecule | Change in Resistant Cells | Functional Consequence |
| FGF2 | Increased expression and secretion. | Activates FGFR1 in an autocrine manner. nih.govelsevierpure.comnih.gov |
| FGFR1 | Increased expression. | Receives proliferative signals from FGF2. nih.govelsevierpure.comnih.gov |
AXL Receptor Tyrosine Kinase Mediation
Increased activation of the AXL receptor tyrosine kinase has been identified as another mechanism for acquired resistance to EGFR tyrosine kinase inhibitors like Gefitinib. nih.govnih.gov Overexpression of AXL has been observed in acquired Gefitinib-resistant cell lines. nih.govnih.gov This overexpression can be a result of a slower turnover of the AXL protein. nih.govnih.gov The activation of AXL can lead to the downstream signaling that promotes cell survival and proliferation, thereby bypassing the EGFR blockade. Targeting the degradation of AXL has been proposed as a potential therapeutic strategy to overcome this form of resistance. nih.govnih.gov
Hedgehog (Hh) Pathway Activation
The activation of the Hedgehog (Hh) signaling pathway has been implicated in mediating resistance to EGFR inhibitors in NSCLC. nih.gov Lung tumor tissues from patients with resistance to EGFR tyrosine kinase inhibitors have shown hyperactive Hedgehog signaling. nih.gov In laboratory models, stimulation of the Hh pathway in Gefitinib-sensitive cells promoted cell motility and suppressed drug-induced apoptosis. nih.gov Conversely, in Gefitinib-resistant cells, which exhibit activated Hedgehog signaling, inhibition of the pathway can increase sensitivity to the drug. nih.govnih.gov The activation of this pathway is often associated with the epithelial-mesenchymal transition. nih.govnih.gov
| Pathway | Status in Resistant Cells | Consequence of Activation |
| Hedgehog (Hh) | Hyperactive. | Promotes cell motility, suppresses apoptosis, and is linked to EMT. nih.govnih.gov |
Cellular Reprogramming and Phenotypic Changes
In addition to the activation of bypass signaling pathways, resistance to this compound can also be driven by fundamental changes in the cellular state, a process often referred to as cellular reprogramming. This involves alterations in cellular morphology, adhesion, and motility, leading to a more aggressive and drug-resistant phenotype.
Epithelial-Mesenchymal Transition (EMT)
Epithelial-Mesenchymal Transition (EMT) is a biological process where epithelial cells lose their characteristic features, such as cell-cell adhesion and polarity, and acquire a mesenchymal, fibroblast-like phenotype. plos.org This transition is associated with increased motility, invasiveness, and resistance to apoptosis. plos.org
Recent studies have indicated that EMT can play a role in the development of resistance to EGFR tyrosine kinase inhibitors in NSCLC. plos.orgnih.gov In some instances, continuous exposure to Gefitinib can prevent EMT, leading to increased E-cadherin expression and downregulation of mesenchymal markers like vimentin and N-cadherin. plos.orgnih.govresearchgate.net The Hedgehog signaling pathway has been identified as an important mediator of EMT in the context of Gefitinib resistance. researchgate.net The acquisition of an EMT phenotype is linked to the activation of alternative survival pathways, contributing to the failure of EGFR-targeted therapies. researchgate.net
| Cellular Feature | Change during EMT | Association with Gefitinib Resistance |
| Cell Morphology | From epithelial (cobblestone-like) to mesenchymal (spindle-shaped). | Mesenchymal phenotype is associated with inherent resistance. nih.gov |
| E-cadherin | Downregulation. | Loss of cell-cell adhesion. plos.orgnih.gov |
| Vimentin | Upregulation. | Marker of mesenchymal phenotype. plos.orgnih.gov |
| N-cadherin | Upregulation. | Promotes cell motility. plos.orgnih.gov |
Emergence of Drug-Tolerant Persister (DTP) Cells
A significant mechanism of resistance to this compound involves the emergence of drug-tolerant persister (DTP) cells. These cells represent a subpopulation of cancer cells that can survive treatment with lethal doses of the drug. DTP cells are characterized by a transient and non-heritable form of resistance. mdpi.com Following drug withdrawal, the progeny of these cells generally remain sensitive to the initial therapy. mdpi.com
Research has shown that in EGFR-mutant non-small cell lung cancer (NSCLC) cells treated with gefitinib, DTPs appear at a low frequency of approximately 0.3%. mdpi.com The development of this drug-tolerant state is not associated with genetic alterations but rather with extensive epigenetic changes. mdpi.com These persister cells are often in a slow-cycling or non-cycling state and exhibit a distinct metabolism and transcriptional program. mdpi.com The survival of DTPs can be supported by the rewiring of mitogenic and survival pathways, such as the upregulation of IGF-1R signaling, which induces a repressed chromatin state. mdpi.com
| Key Characteristics of DTP Cells in Gefitinib Resistance | |
| Resistance Type | Transient, non-heritable |
| Frequency of Emergence | Low (approx. 0.3% with gefitinib) mdpi.com |
| Underlying Mechanism | Epigenetic alterations, not genetic mutations mdpi.com |
| Cellular State | Slow-cycling or non-cycling mdpi.com |
| Survival Pathways | Upregulation of IGF-1R signaling mdpi.com |
Histological Transformation (e.g., to Small Cell Lung Cancer)
Histological transformation is a recognized, albeit rare, mechanism of acquired resistance to this compound. nih.govfrontiersin.org This phenomenon involves the conversion of a tumor from one histological subtype to another, most notably from non-small cell lung cancer (NSCLC), typically adenocarcinoma, to small cell lung cancer (SCLC). nih.govfrontiersin.orgnih.gov This transformation renders the tumor insensitive to EGFR tyrosine kinase inhibitors like gefitinib.
The first reported case of this transformation as a resistance mechanism was in 2006 in a female NSCLC patient with an EGFR exon 19 deletion who developed resistance to gefitinib. frontiersin.org This transformation is an important consideration in patients who show disease progression after an initial response to gefitinib. Therefore, a re-biopsy of the tumor is often crucial to identify this change and guide subsequent treatment strategies. nih.govnih.gov Once transformation to SCLC is confirmed, therapy is typically switched to a regimen effective against small cell carcinoma, such as a combination of etoposide and a platinum-based agent. nih.gov
Alterations in Drug Transport and Metabolism
Role of ATP-Binding Cassette (ABC) Transporters (e.g., ABCG2, ABCC10)
ATP-binding cassette (ABC) transporters are membrane proteins that play a crucial role in drug efflux, contributing to multidrug resistance. frontiersin.orgsemanticscholar.org In the context of this compound resistance, the overexpression of certain ABC transporters is a significant factor.
ABCG2 (Breast Cancer Resistance Protein - BCRP): Enhanced expression of ABCG2 has been observed in gefitinib-resistant cancer cells. frontiersin.org Gefitinib has a dual role concerning ABCG2; it can act as both a substrate and an inhibitor of this transporter. plos.org The active efflux of gefitinib by ABCG2 reduces the intracellular concentration of the drug, thereby diminishing its therapeutic effect. plos.org
While the prompt specifically mentions ABCC10, the available search results focus primarily on ABCG2 and ABCB1 in relation to gefitinib resistance.
P-glycoprotein (P-gp) Substrate Activity and Efflux
P-glycoprotein (P-gp), encoded by the ABCB1 gene, is another key ABC transporter implicated in resistance to this compound. nih.gov
Gefitinib as a P-gp Substrate: In vitro studies have demonstrated that gefitinib is a substrate for P-gp. nih.gov This means that P-gp can actively transport gefitinib out of cancer cells, lowering its intracellular accumulation and contributing to resistance. nih.gov This P-gp-mediated efflux also limits the distribution of gefitinib to the brain. nih.gov
Gefitinib as a P-gp Inhibitor: Interestingly, gefitinib can also inhibit the function of P-gp. nih.govaacrjournals.orgfujita-hu.ac.jp This inhibition can reverse P-gp-mediated resistance to other chemotherapeutic agents by increasing their intracellular concentration. aacrjournals.org Gefitinib directly interacts with P-gp and can increase the intracellular accumulation of other P-gp substrates. nih.govaacrjournals.org
| Interaction of Gefitinib with ABC Transporters | |
| ABCG2 (BCRP) | Gefitinib is a substrate and an inhibitor. plos.org Overexpression leads to gefitinib efflux. plos.org |
| ABCB1 (P-gp) | Gefitinib is a substrate, leading to its efflux. nih.gov Gefitinib is also an inhibitor, potentially reversing resistance to other drugs. nih.govaacrjournals.org |
STAT3-Mediated Akt Activation
The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein is a crucial mechanism of both intrinsic and acquired resistance to this compound. nih.govnih.govresearchgate.net
Hyperactivation of the EGFR can be inhibited by gefitinib, however, a STAT3-dependent activation of Akt can impair the drug's efficacy. nih.gov Mechanistically, gefitinib can increase the association of EGFR with STAT3. nih.govresearchgate.net This association can lead to the de-repression of STAT3 from SOCS3, an upstream suppressor, which in turn promotes the activation of Akt, a key survival signaling protein. nih.govresearchgate.net The restoration of Akt activation reduces the sensitivity of lung cancer cells to the inhibitory effects of gefitinib. nih.gov
Pharmacological or genetic inhibition of STAT3 has been shown to abrogate this Akt activation. nih.govresearchgate.net Combining gefitinib with a STAT3 inhibitor can synergistically reduce tumor cell growth, suggesting that targeting both EGFR and STAT3 may enhance the efficacy of gefitinib. nih.govresearchgate.net
Research Strategies for Overcoming Resistance
To counter the development of resistance to this compound, several research strategies are being explored:
Combination Therapies: A promising approach is the combination of gefitinib with other targeted agents. For instance, the simultaneous inhibition of both EGFR and STAT3 has shown synergistic effects in reducing tumor growth. nih.govresearchgate.net Combination with Bcl-2 inhibitors has also shown potential to overcome acquired resistance. nih.gov
Development of Next-Generation TKIs: The development of new tyrosine kinase inhibitors that are effective against resistant mutations, such as the T790M mutation in EGFR, is a key strategy. aacrjournals.orgaacrjournals.org
Targeting Bypass Signaling Pathways: Resistance can occur through the activation of alternative signaling pathways that bypass the inhibited EGFR. A well-described example is the amplification of the MET receptor tyrosine kinase, which leads to sustained activation of the PI3K/AKT pathway. aacrjournals.org Therefore, inhibitors targeting these bypass pathways are being investigated.
Inhibition of ABC Transporters: Co-treatment with inhibitors of ABC transporters like ABCG2 could enhance the anti-tumor activity of gefitinib by increasing its intracellular concentration. plos.org
Targeting Downstream Effectors: Strategies aimed at downregulating key proteins involved in resistance, such as targeting USP8 to decrease the total protein levels of EGFR and MET, are also under investigation. aacrjournals.org
| Research Strategy | Mechanism of Action |
| Combination Therapy | Simultaneously targeting multiple pathways (e.g., EGFR and STAT3) to prevent escape mechanisms. nih.govresearchgate.net |
| Next-Generation TKIs | Designing inhibitors that can bind to and inhibit mutated forms of EGFR. aacrjournals.orgaacrjournals.org |
| Targeting Bypass Pathways | Inhibiting alternative signaling pathways (e.g., MET) that are activated to circumvent EGFR blockade. aacrjournals.org |
| ABC Transporter Inhibition | Preventing the efflux of gefitinib from cancer cells to increase its intracellular concentration. plos.org |
| Targeting Downstream Effectors | Modulating the levels of key proteins involved in resistance signaling pathways. aacrjournals.org |
Combinational Targeting of Resistance Pathways
To counteract the development of resistance to gefitinib, researchers have explored numerous combination therapy strategies. These approaches aim to simultaneously block the primary EGFR pathway and the alternative signaling routes that cancer cells exploit to survive. By targeting multiple pathways, these combinations can prevent or delay the emergence of resistant clones.
One major resistance mechanism involves the activation of bypass tracks. For instance, the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway can become activated in resistant cells. nih.gov Studies have shown that combining gefitinib with metformin, a drug that can suppress the IGF-1R pathway, can overcome primary resistance in non-small cell lung cancer (NSCLC) cells with EGFR mutations. nih.gov Similarly, dual inhibition of EGFR and IGF1R has been shown to block the downstream PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation. nih.gov
Another bypass pathway that can be induced following long-term treatment with EGFR inhibitors is driven by the fibroblast growth factor (FGF) and its receptor (FGFR). In some instances, cancer cells adapt by increasing the expression of FGF2 and FGFR1, creating an autocrine growth loop that makes them less dependent on EGFR signaling. researchgate.net Preclinical studies have demonstrated that combining gefitinib with an FGFR-specific inhibitor, such as AZD4547, could prevent the outgrowth of these drug-resistant cells. researchgate.net
In addition to targeting bypass pathways involving other receptor tyrosine kinases, combination strategies also include pairing different types of EGFR inhibitors. For example, the combination of afatinib (a second-generation EGFR inhibitor) with cetuximab (an anti-EGFR monoclonal antibody) has shown activity in patients who have developed resistance to first-generation inhibitors like gefitinib. amegroups.org Other approaches involve inhibiting downstream signaling molecules. The combination of gefitinib with miR-30a-5p mimics has been found to inhibit the PI3K/AKT pathway in gefitinib-resistant cells, effectively suppressing tumor growth. nih.gov Furthermore, inhibiting the Notch signaling pathway with gamma-secretase inhibitors like nirogacestat has been shown to reverse resistance to gefitinib in lung adenocarcinoma cells harboring specific EGFR mutations. wikipedia.org
| Combination Strategy | Targeted Resistance Pathway | Mechanism of Action |
|---|---|---|
| Gefitinib + Metformin | IGF-1R Signaling | Metformin suppresses the activated IGF-1R pathway, overcoming primary resistance. nih.gov |
| Gefitinib + AZD4547 | FGF2-FGFR1 Autocrine Loop | AZD4547 is an FGFR-specific inhibitor that blocks the bypass signal from the induced FGF2-FGFR1 loop. researchgate.net |
| Afatinib + Cetuximab | EGFR Pathway (T790M-positive or negative) | Combines a covalent EGFR inhibitor with a monoclonal antibody to more comprehensively block EGFR signaling. amegroups.org |
| Gefitinib + miR-30a-5p mimics | PI3K/AKT Pathway | The combination inhibits key downstream signaling molecules (p-AKT, p-ERK) to suppress tumor growth. nih.gov |
| Gefitinib + Nirogacestat | Notch Signaling | A gamma-secretase inhibitor that blocks the Notch pathway, which can contribute to resistance. wikipedia.org |
Development of Next-Generation Inhibitors
The most common mechanism of acquired resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib is the development of a secondary mutation in the EGFR gene. nih.gov The T790M mutation, often called the "gatekeeper" mutation, accounts for over half of all cases of acquired resistance. nih.gov This mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding effectiveness of competitive inhibitors like gefitinib. nih.gov
The prevalence of the T790M mutation drove the development of subsequent generations of EGFR inhibitors designed specifically to overcome this resistance mechanism.
Second-Generation EGFR Inhibitors: This class of drugs, including afatinib and dacomitinib, were designed as irreversible pan-ErbB inhibitors. nih.govnih.gov They form a covalent bond with the kinase domain, making them less susceptible to competition from ATP. While they showed activity against T790M in laboratory settings, their clinical efficacy in patients with gefitinib resistance was limited. nih.gov This was largely due to dose-limiting toxicities resulting from their simultaneous inhibition of wild-type (non-mutated) EGFR, which is present in healthy tissues like the skin and gastrointestinal tract. gustaveroussy.fr
Third-Generation EGFR Inhibitors: The limitations of second-generation TKIs led to the creation of third-generation inhibitors, which were a significant breakthrough. nih.gov Osimertinib (AZD9291) is the leading example of this class. These drugs are designed to selectively and irreversibly target EGFR with both the sensitizing mutations (like L858R or Del19) and the T790M resistance mutation, while having a much lower affinity for wild-type EGFR. gustaveroussy.fr This high selectivity results in strong efficacy against T790M-positive tumors and a much-improved safety profile with fewer side effects related to wild-type EGFR inhibition. nih.gov Osimertinib became a standard treatment for patients who progressed on first-generation EGFR TKIs due to the T790M mutation. gustaveroussy.fr However, resistance to third-generation inhibitors can also develop, often through new mutations like C797S. amegroups.org
| Inhibitor Generation | Examples | Mechanism of Action | Activity Against T790M | Key Limitation |
|---|---|---|---|---|
| First-Generation | Gefitinib, Erlotinib | Reversible, ATP-competitive inhibitors of EGFR. nih.gov | Ineffective. nih.gov | Acquired resistance, primarily via T790M mutation. nih.gov |
| Second-Generation | Afatinib, Dacomitinib, Neratinib | Irreversible, covalent pan-ErbB inhibitors. nih.govnih.gov | Active in preclinical models but poor clinical efficacy. nih.gov | Dose-limiting toxicity due to inhibition of wild-type EGFR. gustaveroussy.fr |
| Third-Generation | Osimertinib (AZD9291) | Irreversible inhibitors that selectively target sensitizing and T790M mutant EGFR. gustaveroussy.fr | Highly effective. nih.gov | Development of new resistance mutations, such as C797S. amegroups.org |
Gefitinib Hydrochloride in Combination Therapies
Rationale for Combination Approaches in Cancer Treatment
The use of combination therapies is a cornerstone of modern oncology, designed to enhance therapeutic efficacy, overcome drug resistance, and minimize toxicity. nih.gov In the context of targeted agents like Gefitinib (B1684475) hydrochloride, which inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase, combination strategies are particularly crucial. aacrjournals.orgdrugbank.com Tumors are complex and heterogeneous, often relying on multiple signaling pathways for growth and survival. Targeting a single pathway with a monotherapy can lead to the activation of alternative compensatory pathways, resulting in acquired resistance. nih.govnih.gov
Combining Gefitinib with other agents, such as traditional chemotherapy or other targeted drugs, can address this challenge. The rationale is based on the principle of synergistic or additive effects, where the combined impact of the drugs is greater than the sum of their individual effects. nih.gov This approach can attack the cancer cells on multiple fronts, potentially leading to more profound and durable responses. nih.gov For instance, while Gefitinib blocks the EGFR signaling pathway, a cytotoxic chemotherapy agent can simultaneously damage the DNA of cancer cells or disrupt their division. This multi-pronged attack can prevent or delay the emergence of resistant clones. aacrjournals.orgamegroups.org Furthermore, some combination strategies may allow for the use of lower doses of highly toxic drugs, thereby reducing adverse effects while maintaining or even improving anti-cancer activity. nih.gov
Combination with Chemotherapeutic Agents
Preclinical research has extensively demonstrated the potential for synergistic or additive antitumor effects when Gefitinib is combined with various conventional chemotherapeutic agents across different cancer cell lines and xenograft models.
Paclitaxel and Carboplatin: In non-small cell lung cancer (NSCLC) models, the combination of Gefitinib with taxanes like Paclitaxel has shown synergistic activity in reducing cancer cell growth. aacrjournals.org Clinical trials have also explored the combination of Gefitinib with Carboplatin and Paclitaxel. aacrjournals.org One randomized controlled trial combined Gefitinib with a pemetrexed-carboplatin regimen for patients with EGFR-mutant advanced NSCLC. cancernetwork.com This combination resulted in a significant survival benefit compared to Gefitinib alone. nih.gov2minutemedicine.com
Pemetrexed: Preclinical studies have indicated a potential synergy between Pemetrexed and EGFR tyrosine kinase inhibitors (TKIs) like Gefitinib. amegroups.org A randomized Phase II trial showed that the combination of Gefitinib with Pemetrexed resulted in a statistically significant prolongation of progression-free survival (PFS) in patients with advanced nonsquamous NSCLC with activating EGFR mutations, compared to Gefitinib monotherapy. amegroups.org
Gemcitabine: The combination of Gefitinib with Gemcitabine has been evaluated in head and neck cancer models. These studies suggest that the sequence of administration is critical to achieving a synergistic effect. aacrjournals.org
Cisplatin: The interaction between Gefitinib and Cisplatin has yielded mixed results in preclinical settings, with some studies showing additive effects while others reported antagonistic interactions on cell growth. aacrjournals.org
The table below summarizes findings from key studies on the combination of Gefitinib with various chemotherapeutic agents.
Table 1: Preclinical and Clinical Findings of Gefitinib in Combination with Chemotherapy| Chemotherapeutic Agent | Cancer Type Studied | Key Findings |
|---|---|---|
| Paclitaxel/Carboplatin | Non-Small Cell Lung Cancer (NSCLC) | Showed synergy in reducing NSCLC cell growth in preclinical models. aacrjournals.org Combination therapy improved survival benefits in clinical trials for patients with EGFR mutations. nih.gov2minutemedicine.com |
| Pemetrexed | Non-Small Cell Lung Cancer (NSCLC) | Combination significantly prolonged progression-free survival compared to Gefitinib alone in patients with EGFR mutations. amegroups.org |
| Gemcitabine | Head and Neck Cancer | Preclinical studies demonstrated sequence-dependent synergy. aacrjournals.org |
| Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Preclinical findings were inconsistent, showing both additive and antagonistic effects on cell growth. aacrjournals.org |
The therapeutic outcome of combining Gefitinib with chemotherapy can be highly dependent on the sequence of drug administration. This is because each agent has distinct effects on the cell cycle. Gefitinib is known to cause cell cycle arrest in the G1 phase, while many chemotherapeutic agents, such as Gemcitabine, are S-phase specific, meaning they are most effective at killing cells during the DNA synthesis phase. aacrjournals.org
The synergistic effects observed when Gefitinib is combined with chemotherapy are underpinned by several molecular mechanisms. These combinations can induce apoptosis and suppress key survival pathways more effectively than either agent alone. cancernetwork.com
One proposed mechanism involves the downregulation of key enzymes required for DNA synthesis and repair. For example, the combination of Gefitinib with the fluorouracil S-1 has been shown to exert a synergistic antitumor effect. This is partly attributed to Gefitinib's ability to inhibit the transcription factor E2F-1, which in turn leads to the downregulation of thymidylate synthase, a critical enzyme for DNA synthesis and a target for fluorouracil-based drugs. aacrjournals.org
Another mechanism involves the co-suppression of critical cell signaling pathways. The addition of chemotherapy to Gefitinib can lead to enhanced suppression of the PI3K/Akt and MAPK/Erk pathways, which are crucial for cell survival and are often implicated in resistance to EGFR inhibitors. cancernetwork.comnih.gov By blocking these pathways more comprehensively, the combination therapy can lower the threshold for inducing apoptosis in cancer cells.
Combination with Other Targeted Agents
A promising strategy in targeted cancer therapy is the simultaneous inhibition of both the EGFR and the Vascular Endothelial Growth Factor Receptor (VEGFR) pathways. Both pathways are critical for tumor growth, proliferation, and angiogenesis (the formation of new blood vessels that supply tumors with nutrients). nih.gov There is significant crosstalk between the EGFR and VEGF signaling pathways; activation of EGFR can lead to increased production of VEGF, and overexpression of VEGF can contribute to resistance to EGFR inhibitors. nih.govmdpi.com
This biological rationale supports the dual inhibition of both receptors. Combining an EGFR inhibitor like Gefitinib with a VEGFR inhibitor has been shown to produce greater inhibition of tumor growth than either agent alone in preclinical models. nih.gov In human head and neck cancer xenografts, the combination of Gefitinib with AZD2171, a potent VEGFR signaling inhibitor, resulted in more than additive antitumor effects. nih.gov This dual-inhibition approach can overcome resistance to EGFR inhibitors and has been shown in some studies to significantly improve progression-free survival compared to EGFR inhibitor monotherapy. nih.gov
Table 2: Investigated Combination of EGFR and VEGFR Inhibition
| EGFR Inhibitor | VEGFR Inhibitor | Cancer Type Studied | Key Findings |
|---|---|---|---|
| Gefitinib | AZD2171 | Head and Neck Cancer | The combination produced supra-additive antitumour effects and led to tumor growth arrest in xenograft models. nih.gov |
| EGFR-TKIs | Bevacizumab | Non-Small Cell Lung Cancer (NSCLC) | Combination resulted in longer progression-free survival in patients with EGFR-sensitive mutations. nih.gov |
Table 3: Compound Names
| Compound Name |
|---|
| AZD2171 |
| Bevacizumab |
| Carboplatin |
| Cisplatin |
| Docetaxel |
| Gefitinib hydrochloride |
| Gemcitabine |
| Paclitaxel |
| Pemetrexed |
Histone Deacetylase Inhibitors (HDACIs) (e.g., Vorinostat)
The combination of gefitinib with histone deacetylase inhibitors (HDACIs), such as vorinostat, has been investigated as a strategy to overcome resistance and enhance therapeutic efficacy in non-small cell lung cancer (NSCLC). Research indicates that this combination is more potent in promoting cell death through apoptosis than gefitinib alone, not only in parental NSCLC cells with EGFR-activating mutations but also in gefitinib-resistant cells harboring the EGFR T790M mutation nih.govresearchgate.net.
The molecular mechanism underlying this synergy involves the induction of heat shock protein 90 (HSP90) cleavage. This leads to a reduction in the levels of HSP90 client proteins, which are crucial for cancer cell survival and proliferation, including EGFR, MET, and AKT nih.gov. This process is dependent on reactive oxygen species (ROS), which trigger caspase activation, subsequently leading to the downregulation of HSP90 and its clients nih.gov.
Further studies have demonstrated that the synergistic interaction between gefitinib and vorinostat effectively reduces cell growth and strongly induces apoptosis by inhibiting the insulin-like growth factor-1 receptor/protein kinase B (IGF-1R/AKT)-dependent signaling pathway nih.gov. In vivo studies using lung adenocarcinoma tumor xenografts confirmed that the combined treatment significantly enhanced the antitumor activity of each drug, decreasing cell proliferation and enhancing apoptosis compared to single-agent treatments nih.gov. These findings provide a strong rationale for combining vorinostat with an EGFR-TKI to address resistance in NSCLC nih.gov.
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Mechanism of Synergy | NSCLC cell lines (PC9, PC9GR) | Combination induces ROS-dependent cleavage of HSP90, reducing levels of client proteins (EGFR, MET, AKT) and promoting apoptosis. | nih.govresearchgate.net |
| Signaling Pathway Inhibition | NSCLC & HCC cell lines with mutant KRAS | Synergistically reduces cell growth and induces apoptosis via inhibition of the IGF-1R/AKT pathway. | nih.gov |
| In Vivo Antitumor Activity | Lung adenocarcinoma tumor xenografts (H358) | Combination treatment significantly decreased cell proliferation and enhanced apoptosis compared to single-agent therapy. | nih.gov |
DNA Methyltransferase Inhibitors (e.g., Decitabine)
The combination of gefitinib with DNA methyltransferase inhibitors like decitabine has shown synergistic anti-cancer activity, particularly in colon cancer cell models. Studies have demonstrated that decitabine synergizes with gefitinib to significantly reduce cell viability and colony formation in colon cancer cells compared to treatment with either agent alone nih.govresearchgate.net. This combination was also found to be more effective at inhibiting the critical AKT/mTOR/S6 kinase signaling pathway, which is heavily involved in cell growth and survival nih.govnih.govresearchgate.net.
The enhanced cytotoxicity from this combination is primarily due to the induction of apoptosis nih.govnih.gov. This apoptotic response is characterized by the induction of BAX, cleaved caspase 3, and cleaved PARP, alongside a reduction of the anti-apoptotic protein Bcl-2 nih.gov. A key factor in this process is the increased expression of XIAP-associated factor 1 (XAF1), a protein that plays a significant role in apoptosis. The depletion of XAF1 was shown to significantly weaken the apoptotic effects induced by the combination treatment nih.govnih.gov. These findings suggest that the enhanced apoptosis from combining gefitinib and decitabine involves the mitochondrial-mediated pathway and the induction of XAF1 expression nih.gov.
| Study Focus | Model System | Key Findings | Reference |
|---|---|---|---|
| Synergistic Cytotoxicity | Colon cancer cell lines (SW1116, LOVO) | Combination treatment synergistically reduced cell viability and colony formation. | nih.govresearchgate.net |
| Signaling Pathway Inhibition | Colon cancer cell lines (SW1116, LOVO) | Effectively inhibited the AKT/mTOR/S6 kinase pathway. | nih.govresearchgate.net |
| Mechanism of Action | Colon cancer cell lines (SW1116, LOVO) | Induced apoptosis via the mitochondrial pathway, involving increased expression of XAF1 and modulation of Bcl-2 family proteins. | nih.govnih.gov |
| Cell Migration | Colon cancer cell lines | The combination markedly inhibited cancer cell migration. | nih.gov |
STAT3 Pathway Inhibitors
The activation of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway has been identified as a crucial mechanism for both intrinsic and acquired resistance to gefitinib in lung cancer nih.govsemanticscholar.org. Research has shown that gefitinib treatment can paradoxically lead to STAT3 activation, which in turn fosters the recovery of AKT signaling, a key cell survival pathway, thereby impairing the drug's efficacy nih.govsemanticscholar.org.
Consequently, combining gefitinib with STAT3 pathway inhibitors presents a promising strategy to overcome this resistance. Pharmacological or genetic inhibition of STAT3 abrogates the gefitinib-induced AKT activation and synergistically reduces the growth of tumor cells nih.gov. Preclinical studies using novel STAT3 inhibitors like LL1 and W2014-S have demonstrated that this combination significantly sensitizes resistant NSCLC cells to gefitinib both in vitro and in vivo nih.govthno.org. This approach has been shown to be effective in gefitinib-resistant NSCLC models, including those with the T790M mutation nih.govaacrjournals.org. The combination of a STAT3 inhibitor with gefitinib leads to enhanced apoptosis and inhibition of tumor growth in animal models, suggesting this could be an effective alternative treatment for NSCLC patients who have developed resistance to EGFR TKIs nih.govthno.org.
| STAT3 Inhibitor | Model System | Key Findings | Reference |
|---|---|---|---|
| Generic STAT3 Inhibitor | Lung adenocarcinoma cell lines (NCI-H1975) | Combination therapy showed strong synergism in gefitinib-resistant cells with the T790M mutation. | aacrjournals.org |
| LL1 | Gefitinib-resistant NSCLC cells (A549/GR, PC-9/GR) and xenograft models | LL1 sensitized resistant cells to gefitinib by blocking STAT3/ZEB1 signaling pathways. The combination inhibited tumor formation in animal models. | nih.gov |
| W2014-S | Resistant NSCLC cell lines and TKI-resistant lung cancer xenografts | Significantly sensitized resistant cells to gefitinib and enhanced the anti-tumor effect in vivo. | thno.org |
| Genetic/Pharmacological Inhibition | Lung cancer cells | Inhibition of STAT3 abrogated gefitinib-induced Akt activation and synergistically reduced cell growth. | nih.govsemanticscholar.org |
Hh and MET Inhibitors
Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in resistance to EGFR tyrosine kinase inhibitors (TKIs) in NSCLC nih.govnih.gov. The Hh pathway is often inappropriately activated in EGFR-TKI-resistant NSCLC cells, which is associated with processes like the epithelial-to-mesenchymal transition (EMT) that contribute to drug resistance nih.govnih.gov.
Blockade of the Hh signaling pathway has been shown to synergistically increase sensitivity to gefitinib. The use of a Smoothened (SMO) antagonist, SANT-1, restored the expression of epithelial markers like E-cadherin and downregulated mesenchymal markers in resistant cells nih.gov. The combination of SANT-1 and gefitinib markedly inhibited tumorigenesis and proliferation in EGFR-TKI-resistant cells nih.gov. Similarly, the Hh pathway inhibitor GDC-0449, when combined with gefitinib, considerably reduced tumor size and prolonged survival in a gefitinib-resistant mouse xenograft model nih.gov. Interestingly, research has also shown that inhibition of the Hh signaling pathway was associated with a decrease in MET phosphorylation, suggesting a potential cross-talk between these resistance pathways researchgate.net.
| Inhibitor Type | Inhibitor Example | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Hedgehog (SMO antagonist) | SANT-1 | EGFR-TKI-resistant NSCLC cells | Combination with gefitinib markedly inhibited tumorigenesis and proliferation; restored epithelial phenotype. | nih.gov |
| Hedgehog Pathway Inhibitor | GDC-0449 | Gefitinib-resistant mouse xenograft model | Synergized with gefitinib to reduce tumor size and prolong survival time in tumor-bearing mice. | nih.gov |
| Hedgehog (SMO inhibitor) | Cyclopamine | Resistant NSCLC cell lines | Inhibition of Hh signaling blocked the invasive and migratory behavior of resistant cells and was accompanied by an inhibition of MET phosphorylation. | researchgate.net |
Combination with Radiotherapy
Combining gefitinib with radiotherapy is a therapeutic strategy based on strong preclinical evidence of synergy. Overexpression of EGFR can contribute to clinical radiation resistance, and molecular blockade of this pathway can enhance the cytotoxic effects of radiotherapy aacrjournals.orgnih.gov. Preclinical studies have shown that gefitinib enhances the radioresponse of NSCLC cells by suppressing their cellular DNA repair capacity, which prolongs the presence of radiation-induced DNA double-strand breaks aacrjournals.orgnih.gov. In various xenograft tumor models, the combination of gefitinib and ionizing radiation resulted in additive to synergistic tumor growth inhibition nih.govaacrjournals.org.
Clinical trials have explored this combination for patients with locally advanced NSCLC who are not suitable for surgery or concurrent chemoradiotherapy. A phase II trial concluded that intensity-modulated radiation therapy (IMRT) combined with gefitinib can improve the objective effective rate and is generally well-tolerated nih.gov. Another prospective study of concurrent or sequential gefitinib with thoracic irradiation found the combination to be effective with an acceptable toxicity profile sums.ac.ir. These studies suggest that for certain patient populations, such as those with EGFR-activating mutations, radiotherapy combined with gefitinib could improve survival outcomes nih.gov.
| Study Type | Patient Population | Key Outcomes | Reference |
|---|---|---|---|
| Phase II Clinical Trial | Locally advanced NSCLC unfit for surgery or concurrent chemoradiotherapy | Combination of IMRT with gefitinib improved objective effective rate and was well-tolerated. | nih.gov |
| Prospective Study | Stage III NSCLC | Concurrent gefitinib with radiotherapy resulted in a median overall survival of 18 months and a median progression-free survival of 10 months. | sums.ac.ir |
| Preclinical Study | NSCLC cell lines (A549, H1299) | Gefitinib had significant radiosensitizing effects by inhibiting the repair of DNA double-strand breaks. | aacrjournals.org |
| Preclinical Review | Xenograft tumor models | Gefitinib in combination with ionizing radiation resulted in additive to synergistic growth inhibition. | nih.gov |
Combination with Hormonal Therapy
The interaction between the estrogen receptor (ER) and EGFR signaling pathways has provided a rationale for combining gefitinib with hormonal therapies, particularly in NSCLC nih.govnih.gov. Preclinical data have indicated a functional cross-signaling between these two pathways. For instance, studies have shown that EGFR expression can be upregulated in response to anti-estrogens, while ERβ expression can be increased in response to gefitinib, suggesting that the EGFR pathway may become more activated when estrogen signaling is blocked nih.gov.
In NSCLC adenocarcinoma cell lines, co-treatment with gefitinib and the ER antagonist tamoxifen led to decreased cell proliferation and increased apoptosis compared to either drug used alone nih.gov. A pilot clinical study evaluated the combination of gefitinib with the anti-estrogen agent fulvestrant in post-menopausal women with advanced NSCLC nih.gov. The study found that the combination therapy was well-tolerated and demonstrated disease activity, with a confirmed partial response rate of 15%. These findings suggest that for specific patient populations, such as post-menopausal women, a dual-targeting approach against both EGFR and ER pathways may be a viable therapeutic strategy nih.gov.
| Hormonal Agent | Model System / Study Type | Key Findings | Reference |
|---|---|---|---|
| Fulvestrant | Pilot Clinical Study (Post-menopausal women with advanced NSCLC) | Combination was well-tolerated and demonstrated disease activity. Confirmed partial response rate of 15%; median PFS of 12 weeks. | nih.gov |
| Tamoxifen | NSCLC adenocarcinoma cell lines (A549, H1650) | Co-treatment decreased proliferation and increased apoptosis compared with either drug alone. | nih.gov |
| Fulvestrant | NSCLC preclinical models | Showed additive effects with gefitinib and blocked estradiol-stimulation of tumor growth. | nih.gov |
Advanced Pharmacokinetics and Pharmacodynamics of Gefitinib Hydrochloride
Absorption and Bioavailability Research
Gefitinib (B1684475) hydrochloride is characterized by slow absorption following oral administration. drugbank.comnih.gov Research indicates that peak plasma levels are typically achieved between 3 to 7 hours post-administration. drugbank.comscite.ai The mean absolute bioavailability of gefitinib has been established to be approximately 59-60% in cancer patients. drugbank.comfda.gov Studies have shown that the absorption of gefitinib is not significantly affected by the presence of food. drugbank.comscite.ai
Further research into its bioavailability has explored different administration methods. A study comparing the administration of a single 250-mg dose as a whole tablet, a dispersion preparation consumed as a drink, and a dispersion preparation given via a nasogastric tube found no clinically significant differences in absorption or elimination. nih.gov The systemic exposure to gefitinib was consistent across all three methods, indicating that administering the drug as a dispersion is a viable alternative for patients who have difficulty swallowing tablets. nih.gov
Table 1: Pharmacokinetic Parameters for Gefitinib Administration Routes
| Administration Method | Geometric Mean AUC (ng.h/mL) | Geometric Mean Cmax (ng/mL) | Relative Bioavailability (vs. Whole Tablet) |
| Whole Tablet | 2219 | 95.2 | - |
| Dispersion (Drink) | 2233 | 96.3 | 103.8% |
| Dispersion (Nasogastric Tube) | 2007 | 89.9 | 99.1% |
Source: Adapted from clinical trial data in healthy volunteers. nih.gov
Drug Metabolism Research
Gefitinib undergoes extensive biotransformation, primarily in the liver. nih.gov This metabolic process is crucial to its clearance from the body and involves several key enzyme systems and specific molecular changes to the parent compound.
Role of Cytochrome P450 Enzymes (e.g., CYP3A4, CYP3A5, CYP2D6)
The metabolism of gefitinib is predominantly mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov The major enzyme responsible for its biotransformation is CYP3A4. drugbank.comnih.govresearchgate.net Other CYP enzymes, including CYP3A5 and CYP2D6, also play a role, though generally to a lesser extent. nih.govplos.org Some research suggests that CYP1A1, which is often expressed in extrahepatic tissues like the lungs, may also be involved in gefitinib metabolism. nih.govresearchgate.net
Enzyme kinetic studies have been conducted to determine the efficiency of these enzymes in metabolizing gefitinib. Research comparing the clearance (Clmax) values for various recombinant human CYP enzymes demonstrated the significant involvement of CYP3A4, CYP3A5, CYP1A1, and CYP2D6. nih.gov Notably, CYP2D6 showed a high maximum clearance value, indicating its substantial role in the metabolic process. nih.gov Genetic variations in these CYP enzymes can lead to interindividual variability in gefitinib exposure and may influence its effects. fda.govresearchgate.net
Table 2: Maximum Clearance (Clmax) of Gefitinib by Cytochrome P450 Isoforms
| Cytochrome P450 Isoform | Maximum Clearance (Clmax) (mL/min/nmol) |
| CYP3A4 | 0.41 |
| CYP3A5 | 0.39 |
| CYP1A1 | 0.57 |
| CYP2D6 | 0.63 |
Source: Adapted from in vitro enzyme kinetics research. nih.gov
Identification of Biotransformation Sites
Three primary sites on the gefitinib molecule have been identified as targets for biotransformation. drugbank.comnih.gov These metabolic routes are:
Metabolism of the N-propoxymorpholino-group. drugbank.comnih.gov
Demethylation of the methoxy-substituent on the quinazoline (B50416) nucleus. drugbank.comnih.gov
Oxidative defluorination of the halogenated phenyl group. drugbank.comnih.gov
Through these processes, multiple metabolites are produced. researchgate.net The major metabolite identified in human plasma is O-desmethyl gefitinib, which is primarily formed via the action of CYP2D6. researchgate.netnih.gov Other identified metabolites include 4-Defluoro-4-hydroxy gefitinib and O-Demorpholinopropyl gefitinib. nih.gov More advanced analytical techniques have identified a total of 18 tentative metabolites in patient plasma, indicating that the metabolism of gefitinib in the human body is extensive and complex. plos.org These additional pathways include dechlorination, hydrogenation, and conjugation with sulfate (B86663) and taurine. plos.org
Drug Distribution and Elimination Research
Following absorption and metabolism, the distribution and final elimination of gefitinib and its metabolites are critical pharmacokinetic phases.
Protein Binding Characteristics (e.g., Serum Albumin, Alpha 1-Acid Glycoproteins)
Gefitinib is extensively bound to plasma proteins, with a binding rate of approximately 90-91%. drugbank.comfda.gov This binding is primarily to serum albumin and, to a lesser extent, alpha 1-acid glycoprotein (B1211001) (AAG). drugbank.com The binding is independent of drug concentrations within the typical clinical range. drugbank.com The high degree of protein binding is a key factor in the drug's large volume of distribution (1400 L), which suggests extensive distribution into tissues. drugbank.comnih.govfda.gov
Pharmacokinetic Variability and Contributing Factors
The pharmacokinetic profile of gefitinib hydrochloride is subject to considerable variability, influenced by a range of intrinsic and extrinsic factors. These elements can significantly alter drug exposure, affecting both therapeutic efficacy and potential toxicity.
Inter-individual Variability in Plasma Exposure
Substantial inter-individual variability in the plasma concentrations of gefitinib has been consistently observed in pharmacokinetic studies nih.govmdpi.com. Following oral administration, the bioavailability of gefitinib is approximately 60% in humans, with steady-state plasma concentrations typically achieved after 7 days of multiple dosing researchgate.net. However, the actual exposure can differ significantly among patients. For example, studies have reported a high coefficient of variation (CV) of 48.94% for the trough plasma concentration of afatinib, a similar tyrosine kinase inhibitor, highlighting the significant inter-patient variability common to this class of drugs mdpi.com.
Several factors contribute to this variability. Genetic polymorphisms in metabolizing enzymes are a key determinant. Gefitinib is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4, with CYP2D6 also playing a role in the formation of its major circulating metabolite, O-desmethyl gefitinib nih.govresearchgate.net. The CYP2D6 genotype has been specifically associated with the metabolism of gefitinib to this metabolite, and variations in this gene can lead to differences in drug clearance and exposure nih.gov.
Plasma protein binding is another source of variability. Gefitinib is predominantly bound to plasma proteins, particularly alpha-1-acid glycoprotein (AGP) nih.gov. Since the levels of AGP can vary between individuals, especially in cancer patients where it can be elevated, this can affect the unbound, pharmacologically active fraction of gefitinib and alter its pharmacokinetic profile nih.gov.
Influence of Gastrointestinal Factors (Gastric Emptying, Precipitation/Dissolution)
As a Biopharmaceutical Classification System (BCS) Class II drug, gefitinib has high permeability but low, pH-dependent solubility, making its absorption sensitive to gastrointestinal (GI) conditions bddpharma.comnih.govijpsr.com. The drug's solubility is significantly higher in the acidic environment of the stomach (pH 1.2) compared to the more neutral pH of the small intestine (pH 6.5) and colon (pH 7.2) bddpharma.comkingston.ac.uk. This pH-dependent solubility is a critical factor in its oral absorption.
The use of gastric acid suppressants, such as proton pump inhibitors (PPIs) or H2-receptor antagonists, can profoundly impact gefitinib's bioavailability. By increasing gastric pH, these agents reduce the dissolution of gefitinib in the stomach amegroups.orgnih.gov. One study found that administering gefitinib under conditions of sustained elevated gastric pH (above 5) reduced its bioavailability by approximately 50%, with the area under the curve (AUC) and maximum concentration (Cmax) being reduced by 47% and 71%, respectively nih.gov. This highlights the critical role of an acidic gastric environment for optimal absorption.
| Parameter | Rapid Clearance Group (n=5) | Normal Profile Group (n=7) |
|---|---|---|
| Mean Gastric Emptying T90 (min) | 37 | 74 |
| Mean Small Intestinal Transit Time (min) | 156 | 204 |
| Mean Colonic Arrival Time (min) | 181 | 244 |
| Mean Cmax (ng/mL) | 99.2 | 116 |
| Mean AUC (ng·h/mL) | 2162 | 4996 |
Chronopharmacodynamics: Circadian Rhythm of Efficacy and Toxicity
Chronopharmacodynamics explores how the effects of a drug vary according to biological rhythms mui.ac.ir. The administration of anticancer agents in synchrony with the body's circadian rhythms, known as chronotherapy, aims to maximize efficacy while minimizing toxicity frontiersin.orgnih.govresearchgate.net. Research indicates that the efficacy and toxicity of gefitinib are subject to circadian variations.
A study in Lewis lung carcinoma-bearing mice demonstrated that the timing of gefitinib administration significantly impacted its antitumor effect. e-century.us Administration at 8:00 was found to be more effective at inhibiting tumor growth and inducing apoptosis compared to administration at 16:00. e-century.us This difference in efficacy was linked to the circadian rhythm of the EGFR-RAS-RAF-ERK1/2 signaling pathway, a key target of gefitinib. The levels of phosphorylated EGFR and ERK1/2 were higher at 16:00 and 20:00, suggesting a time-dependent sensitivity of the tumor cells to the drug e-century.us.
The toxicity profile of gefitinib also appears to follow a circadian pattern. In the same mouse study, levels of the inflammatory cytokines IL-6 and TNF-α, which can be associated with toxicity, were higher between 16:00 and 24:00 than at 8:00 e-century.us. This suggests that morning administration may not only be more effective but also potentially less toxic. Furthermore, the pharmacokinetics of gefitinib exhibit a circadian rhythm, with studies in mice showing that the area under the plasma concentration-time curve (AUC) was higher and clearance was lower following morning administration (8:00) compared to evening administration (20:00) bvsalud.org. This pharmacokinetic variation may be related to the circadian expression of cytochrome P450 enzymes responsible for its metabolism bvsalud.org.
| Administration Time | Key Finding | Associated Mechanism |
|---|---|---|
| 8:00 | Significantly inhibited tumor growth; more pronounced tumor cell apoptosis. e-century.us | Coincides with lower levels of pEGFR and pERK1/2, potentially targeting the pathway more effectively. e-century.us |
| 16:00 / 20:00 | Less effective tumor growth inhibition. e-century.us | Higher levels of pEGFR and pERK1/2 observed at these times. e-century.us |
| 16:00 - 24:00 | Higher levels of inflammatory cytokines IL-6 and TNF-α. e-century.us | Indicates a potential for time-dependent toxicity. e-century.us |
Drug Transport Across Biological Barriers
The ability of this compound to cross biological barriers, particularly the blood-brain barrier, is a critical factor for its efficacy in treating central nervous system (CNS) metastases.
Blood-Brain Barrier (BBB) Penetration Research
Research has consistently shown that gefitinib's penetration into the central nervous system is significantly limited. The blood-brain barrier (BBB) is a highly selective barrier that protects the brain, and many chemotherapeutic agents, including gefitinib, struggle to cross it in therapeutic concentrations mdpi.com.
Studies measuring the cerebrospinal fluid (CSF)-to-plasma concentration ratio of gefitinib in patients have reported low penetration rates, typically ranging from approximately 0.3% to 1.3% mdpi.comnih.gov. In patients with brain metastases, the penetration may be slightly higher compared to those without, with one study reporting a CSF-to-plasma ratio of 1.5% versus 0.9%, respectively ascopubs.org. This suggests that the presence of tumors may partially disrupt the BBB, allowing for slightly increased drug entry.
Interestingly, external factors can modulate the permeability of the BBB to gefitinib. Research has shown that whole brain radiation therapy (WBRT) can increase the penetration of gefitinib into the CSF nih.govnih.gov. In one study, the CSF-to-plasma ratio of gefitinib increased from 1.34% before WBRT to a peak of 1.87% during treatment, indicating that radiation can temporarily disrupt the BBB and enhance drug delivery to the brain nih.govnih.gov.
Role of Efflux Transporters (e.g., P-glycoprotein) in BBB Transport
The primary mechanism limiting gefitinib's entry into the brain is active efflux mediated by ATP-binding cassette (ABC) transporters located at the BBB. Two key transporters, P-glycoprotein (P-gp, also known as ABCB1) and Breast Cancer Resistance Protein (BCRP, also known as ABCG2), have been identified as being responsible for actively pumping gefitinib out of the brain endothelial cells and back into the bloodstream nih.govnih.govfrontiersin.org.
In vitro studies using Madin-Darby canine kidney II cells demonstrated that both P-gp and BCRP effectively transport gefitinib, thereby limiting its intracellular accumulation nih.gov. In vivo studies in mice confirmed these findings. In wild-type mice, the steady-state brain-to-plasma concentration ratio of gefitinib was very low, at approximately 0.1 nih.govnih.gov. However, in genetically engineered mice lacking both P-gp and BCRP, this ratio increased dramatically by 70-fold to approximately 7, clearly demonstrating the critical role these transporters play in restricting brain distribution nih.govnih.gov.
Pharmacological inhibition of these transporters can also enhance gefitinib's brain penetration. Co-administration of elacridar, a dual inhibitor of P-gp and BCRP, with gefitinib resulted in significantly increased brain-to-plasma ratios in wild-type mice nih.govnih.gov. These findings underscore that the brain distribution of gefitinib is not limited by its ability to permeate membranes per se, but rather by the potent activity of these efflux transporters at the BBB nih.gov.
| Animal Model | Condition | Steady-State Brain-to-Plasma Ratio | Fold Increase |
|---|---|---|---|
| Wild-Type Mice | Gefitinib alone | ~0.1 | - |
| Mice lacking P-gp and BCRP | Gefitinib alone | ~7.0 | ~70-fold |
| Wild-Type Mice | Gefitinib + Elacridar (P-gp/BCRP inhibitor) | Significantly increased | N/A |
Drug-Drug Interaction Mechanisms at a Pharmacokinetic Level
The systemic exposure and clinical efficacy of this compound can be significantly altered by co-administration with other drugs that affect its absorption and metabolism. These interactions primarily occur at the level of cytochrome P450 (CYP) enzymes and through modifications in gastric pH.
Interactions with CYP450 Enzyme Inducers and Inhibitors
Gefitinib is metabolized by several CYP450 isoenzymes, with CYP3A4 and CYP2D6 playing the most significant roles. nih.govnih.govresearchgate.net Consequently, drugs that induce or inhibit these enzymes can substantially modify the plasma concentration of gefitinib.
Potent inducers of CYP3A4 can accelerate the metabolism of gefitinib, leading to a reduction in its systemic exposure and potentially compromising its therapeutic effect. researchgate.netdovepress.com For instance, co-administration with rifampicin, a strong CYP3A4 inducer, has been shown to decrease the geometric mean area under the plasma concentration-time curve (AUC) of gefitinib by 83%. nih.gov Similarly, concurrent treatment with phenytoin, another potent CYP3A4 inducer, resulted in a 47% reduction in gefitinib's mean AUC. nih.govnih.gov
Conversely, potent inhibitors of CYP3A4 can impede the metabolism of gefitinib, causing an increase in its plasma concentrations. researchgate.netdovepress.com When administered with itraconazole, a strong CYP3A4 inhibitor, the mean AUC of gefitinib increased by 78% at a 250 mg dose. nih.gov Such elevations in gefitinib levels may heighten the risk of dose-related toxicities.
While gefitinib is a substrate of CYP2D6, it also acts as a weak inhibitor of this enzyme. dovepress.comnih.gov The co-administration of gefitinib with metoprolol (B1676517), a CYP2D6 substrate, led to a 35% increase in metoprolol's AUC, although this change was not statistically significant. nih.gov
Interactive Data Table: Pharmacokinetic Interactions of this compound with CYP450 Modulators
| Interacting Drug | Mechanism of Interaction | Effect on Gefitinib Pharmacokinetics |
| Rifampicin | Potent CYP3A4 Inducer | 83% decrease in mean AUC nih.gov |
| Phenytoin | Potent CYP3A4 Inducer | 47% decrease in mean AUC nih.govnih.gov |
| Itraconazole | Potent CYP3A4 Inhibitor | 78% increase in mean AUC (at 250 mg gefitinib dose) nih.gov |
| Metoprolol | CYP2D6 Substrate | Gefitinib weakly inhibits CYP2D6, leading to a 35% increase in metoprolol AUC nih.gov |
Interactions with Drugs That Modify Gastric pH
Gefitinib is a weak base, and its solubility and absorption are pH-dependent, requiring an acidic environment for optimal dissolution. amegroups.orgfrontiersin.org Medications that increase gastric pH, such as proton pump inhibitors (PPIs) and histamine (B1213489) H2-receptor antagonists (H2RAs), can therefore reduce the absorption and bioavailability of gefitinib. frontiersin.orgnih.gov
Studies have demonstrated that elevating gastric pH can lead to a significant reduction in gefitinib exposure. For example, high-dose ranitidine (B14927), which maintains an intragastric pH above 5.0, has been associated with a 44% reduction in the AUC of gefitinib. nih.gov The solubility of gefitinib has been shown to decrease dramatically from 21 mg/mL at a pH of 1 to less than 0.001 mg/mL at a pH of 7. frontiersin.org Animal studies have further elucidated this relationship, showing that the AUC of gefitinib begins to decrease at a gastric pH of 3.3 and can be reduced by up to 47% of control levels at a pH greater than 6. nih.govresearchgate.net
Due to this significant interaction, it is generally recommended to avoid the co-administration of gefitinib with drugs that cause a substantial and prolonged increase in gastric pH. nih.gov If the use of an H2-receptor antagonist is necessary, it is suggested that gefitinib be taken 6 hours before or 6 hours after the administration of the H2-receptor antagonist to minimize the impact on its absorption. drugs.com
Interactive Data Table: Effect of Gastric pH Modifiers on Gefitinib Pharmacokinetics
| Interacting Drug Class | Mechanism of Interaction | Effect on Gefitinib Pharmacokinetics |
| H2-Receptor Antagonists (e.g., Ranitidine) | Increased gastric pH, reducing gefitinib solubility and absorption | 44% reduction in AUC with high-dose ranitidine nih.gov |
| Proton Pump Inhibitors (e.g., Omeprazole) | Increased gastric pH, reducing gefitinib solubility and absorption | AUC of gefitinib can be significantly decreased, with reductions of up to 47% observed in animal models at gastric pH > 6 nih.govresearchgate.net |
Biomarkers in Gefitinib Hydrochloride Research
Predictive Biomarkers for Therapeutic Response
Predictive biomarkers are instrumental in identifying patients who are most likely to benefit from gefitinib (B1684475) hydrochloride therapy. The presence of specific genetic mutations in the epidermal growth factor receptor (EGFR) has emerged as the most significant predictor of a positive therapeutic outcome.
Research has conclusively identified activating mutations within the EGFR gene as the primary determinant of sensitivity to gefitinib. These mutations, most commonly deletions in exon 19 or a specific point mutation in exon 21 (L858R), lead to a hyperactive EGFR signaling pathway, which promotes tumor growth. researchgate.netaacrjournals.org Gefitinib, by targeting the tyrosine kinase domain of EGFR, effectively inhibits this aberrant signaling in tumors harboring these mutations. researchgate.net
Studies have shown that non-small cell lung cancer (NSCLC) patients with tumors positive for these EGFR mutations exhibit significantly higher response rates to gefitinib treatment. nih.govnih.gov Pooled data from multiple studies indicate that over 70% of NSCLC patients with EGFR mutations respond to gefitinib. nih.gov The two most common types of sensitizing EGFR mutations are:
Exon 19 Deletions: These mutations involve the removal of a small segment of DNA from exon 19 of the EGFR gene.
Exon 21 L858R Mutation: This mutation involves the substitution of the amino acid leucine (L) with arginine (R) at position 858 in exon 21. aacrjournals.org
These specific genetic alterations are now routinely used as biomarkers to select patients for gefitinib therapy. onclive.com
Numerous clinical trials have demonstrated that patients with EGFR-mutated tumors experience a significantly longer PFS when treated with gefitinib compared to standard chemotherapy. cancernetwork.comnih.gov One study reported a median PFS of 10.4 months with gefitinib versus 5.5 months with chemotherapy in patients selected for sensitive EGFR mutations. cancernetwork.com While the impact on OS can be influenced by subsequent treatments, a clear trend towards longer survival is observed in the EGFR-mutated population treated with gefitinib. nih.gov
Some studies suggest that the type of EGFR mutation may also influence the duration of response. Patients with an exon 19 deletion have been observed to have a longer PFS and OS compared to those with the L858R mutation when treated with EGFR tyrosine kinase inhibitors like gefitinib. nih.govplos.org However, other studies have found no significant difference in clinical efficacy between these two common mutations. researchgate.net
Table 1: Progression-Free Survival in EGFR-Mutated NSCLC Patients Treated with Gefitinib
| Study/Analysis | Patient Population | Median Progression-Free Survival (PFS) with Gefitinib | Comparator (Chemotherapy) Median PFS | Hazard Ratio (HR) |
|---|---|---|---|---|
| NEJ002 Study cancernetwork.com | EGFR-mutated (prospectively selected) | 10.4 months | 5.5 months | 0.357 |
| Pooled Phase II Data nih.gov | EGFR-mutated | 9 to 13 months | N/A | N/A |
| Meta-analysis (Front-line) nih.gov | EGFR-mutated | Significantly prolonged vs. chemotherapy | Varied | 0.43 |
| Jackman et al. (2006) nih.gov | Exon 19 Deletion | 24 months (Time to Progression) | N/A | N/A |
| Jackman et al. (2006) nih.gov | L858R Mutation | 10 months (Time to Progression) | N/A | N/A |
Biomarkers for Acquired Resistance to Therapy
Despite the initial effectiveness of gefitinib in patients with EGFR-mutated tumors, most will eventually develop acquired resistance, leading to disease progression. nih.gov Identifying the molecular mechanisms of this resistance is crucial for developing subsequent treatment strategies.
The most common mechanism of acquired resistance to gefitinib is a secondary mutation in the EGFR gene, known as the T790M mutation. nih.govnih.gov This mutation involves the substitution of threonine (T) with methionine (M) at position 790 of the EGFR kinase domain. nih.gov The T790M mutation is thought to cause steric hindrance, which impairs the binding of gefitinib to the ATP-binding pocket of the EGFR enzyme. nih.gov This resistance mutation is detected in approximately half of the patients who develop resistance to first-generation EGFR inhibitors like gefitinib. nih.govnih.gov The detection of the T790M mutation in a patient who has progressed on gefitinib is a critical biomarker that guides the choice of subsequent therapies, such as third-generation EGFR inhibitors specifically designed to overcome this resistance mechanism.
Another significant mechanism of acquired resistance is the amplification of the MET proto-oncogene. nih.govh1.co MET amplification leads to the activation of alternative signaling pathways that can bypass the EGFR blockade imposed by gefitinib. nih.gov Specifically, amplified MET can drive ERBB3 (HER3)-dependent activation of the PI3K/Akt pathway, which promotes cell survival and proliferation despite the inhibition of EGFR. h1.cobohrium.comnih.gov MET amplification is estimated to occur in 5-22% of NSCLC cases with acquired resistance to gefitinib. nih.govh1.co The detection of MET amplification serves as a biomarker indicating that therapies targeting both EGFR and MET may be necessary to overcome resistance.
Besides the T790M mutation and MET amplification, several other molecular alterations can lead to acquired resistance to gefitinib by activating bypass signaling pathways. These pathways provide alternative routes for tumor cells to receive growth and survival signals, rendering the inhibition of EGFR ineffective.
Key bypass pathways and their associated biomarkers include:
PI3K/Akt Pathway Activation: Mutations in the PIK3CA gene, which encodes a catalytic subunit of PI3K, can lead to constitutive activation of this downstream pathway, promoting cell survival independently of EGFR signaling. researchgate.net
AXL Receptor Tyrosine Kinase: Overexpression and activation of the AXL receptor tyrosine kinase have been linked to both intrinsic and acquired resistance to gefitinib. nih.gov AXL signaling can promote cell survival and proliferation through various downstream effectors.
Fibroblast Growth Factor Receptor (FGFR) Signaling: The activation of an FGF2-FGFR1 autocrine loop has been identified as a novel bypass mechanism. researchgate.net This pathway can sustain tumor cell growth in the presence of gefitinib.
HER2 (ERBB2) Amplification: Although less common, amplification of the HER2 gene, another member of the ErbB family of receptors, can also confer resistance.
The identification of these and other bypass track biomarkers is an active area of research, aiming to provide a more comprehensive understanding of resistance and to develop personalized treatment strategies for patients who progress on gefitinib. nih.gov
Table 2: Mechanisms of Acquired Resistance to Gefitinib Hydrochloride
| Resistance Mechanism | Associated Biomarker | Approximate Frequency in Resistant Cases | Underlying Pathway |
|---|---|---|---|
| Secondary EGFR Mutation | EGFR T790M Mutation | ~50% nih.govnih.gov | Altered drug binding to EGFR |
| Bypass Pathway Activation | MET Gene Amplification | 5-22% nih.govh1.co | ERBB3-PI3K/Akt signaling nih.gov |
| Bypass Pathway Activation | PIK3CA Mutation | - | Constitutive PI3K/Akt signaling researchgate.net |
| Bypass Pathway Activation | HER2 (ERBB2) Amplification | - | Activation of alternative ErbB signaling |
| Bypass Pathway Activation | AXL Overexpression | - | Activation of AXL signaling pathways nih.gov |
Pharmacogenomic Markers and Variability in Response/Toxicity
The efficacy and toxicity of this compound can be significantly influenced by genetic variations in genes encoding drug-metabolizing enzymes and transporters. These pharmacogenomic markers can lead to inter-individual differences in drug exposure and response, thereby affecting both the therapeutic benefit and the adverse event profile of the drug.
Polymorphisms in Metabolic Enzymes (e.g., CYP2D6)
Gefitinib is metabolized by several cytochrome P450 (CYP) enzymes, with CYP3A4 playing a major role and CYP2D6 contributing to a lesser extent. g-standaard.nl CYP2D6 is a highly polymorphic enzyme, and genetic variants can lead to different metabolic phenotypes, broadly categorized as poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs). g-standaard.nl
Genetic variations in CYP2D6 can alter the enzyme's activity, thereby affecting the metabolism of gefitinib. researchgate.net Individuals with reduced CYP2D6 function, such as IMs and PMs, may experience increased exposure to gefitinib, which could potentially lead to a higher incidence of adverse events. g-standaard.nl Conversely, UMs may have decreased exposure. researchgate.net
Several studies have investigated the association between CYP2D6 polymorphisms and gefitinib-induced toxicities. For instance, a retrospective cohort study of Chinese patients with non-small cell lung cancer (NSCLC) found that the CYP2D610 AA and CYP2D641 CT genotypes were significantly associated with an increased risk of cutaneous and hepatic toxicities, respectively. nih.gov Another study concluded that patients with reduced CYP2D6 activity treated with gefitinib had a significantly higher frequency of rash. nih.gov
Research has also explored the link between CYP2D6 status and hepatotoxicity. One study hypothesized that polymorphisms in the CYP2D6 gene could be accountable for gefitinib-induced hepatotoxicity. nih.gov While the distribution of CYP2D6 genotypes in the study participants was not different from the general Japanese population, it was found that reduced function of CYP2D6 may in part explain gefitinib-induced hepatotoxicity when CYP3A4 is inhibited. nih.gov
The table below summarizes key research findings on the association between CYP2D6 polymorphisms and gefitinib-induced toxicities.
| Polymorphism/Allele | Associated Toxicity | Study Population | Key Findings |
| CYP2D610 | Cutaneous reactions | 152 Chinese NSCLC patients | The AA genotype was significantly associated with an increased risk of cutaneous adverse effects (OR: 3.368). nih.gov |
| CYP2D641 | Hepatotoxicity | 152 Chinese NSCLC patients | The CT genotype was significantly associated with an increased risk of hepatic adverse effects (OR: 3.773). nih.gov |
| Reduced function alleles (*5, *10) | Hepatotoxicity (with CYP3A4 inhibition) | 55 Japanese NSCLC patients | Rechallenge with gefitinib caused hepatotoxicity in 4 patients with these alleles but not in 3 patients with normal alleles when taking CYP3A4 inhibitors (P = .029). nih.gov |
| Reduced CYP2D6 function | Rash (Grade ≥2) | 232 Japanese NSCLC patients | Associated with an increased risk of rash (OR: 0.44), but not diarrhea or liver dysfunction. nih.gov |
Polymorphisms in Drug Transporters (e.g., ABCG2)
The ATP-binding cassette subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is an efflux transporter that plays a crucial role in the disposition of gefitinib. nih.gov Gefitinib is a substrate of ABCG2, and this transporter is highly expressed in the intestines and liver, affecting the drug's absorption and elimination. nih.govnih.gov Polymorphisms in the ABCG2 gene can alter the expression and function of the transporter, leading to variability in gefitinib exposure and toxicity. nih.gov
Several single nucleotide polymorphisms (SNPs) in the ABCG2 gene have been studied for their impact on gefitinib-related adverse events. The most common and functionally significant of these is the C421A (rs2231142) polymorphism, which results in a glutamine to lysine amino acid change at position 141 (Q141K). mdpi.com This variant is associated with reduced ABCG2 protein expression and function. nih.gov
Studies have shown a correlation between the ABCG2 C421A polymorphism and an increased risk of gefitinib-induced diarrhea. nih.gov One study involving 124 patients found that 44% of patients heterozygous for the 421C>A variant developed diarrhea, compared to only 12% of patients homozygous for the wild-type sequence. nih.gov However, this SNP was not found to be associated with skin toxicity in the same study. nih.gov
Another significant polymorphism is G34A (rs2231137), leading to a valine to methionine substitution at position 12 (V12M). nih.gov This variant has been linked to an increased risk of skin toxicity in patients treated with gefitinib. nih.gov A meta-analysis suggested that the ABCG2 G34A polymorphism might be associated with an increased risk of skin toxicity in gefitinib therapy. nih.gov
The table below provides an overview of research findings on the association between ABCG2 polymorphisms and gefitinib-induced toxicities.
| Polymorphism | Associated Toxicity | Study Population | Key Findings |
| ABCG2 C421A (Q141K) | Diarrhea | 124 gefitinib-treated patients | Heterozygous patients (C/A) had a significantly higher incidence of diarrhea compared to wild-type (C/C) patients (44% vs. 12%, P = .0046). nih.gov |
| ABCG2 G34A (V12M) | Skin Toxicity | Meta-analysis of 7 studies (515 patients) | Associated with an increased risk of skin toxicity (RR = 1.54). nih.gov |
| ABCG2 -15622C/T | Diarrhea (Grade 2/3) | 94 NSCLC patients | Patients with the T/T genotype developed significantly more diarrhea. nih.gov |
| ABCG2 (1143C/T, -15622C/T) haplotype | Diarrhea (Grade 2/3) | 94 NSCLC patients | Harboring at least one TT copy in the haplotype was associated with significantly more diarrhea. nih.gov |
Advanced Research Methodologies and Future Directions in Gefitinib Hydrochloride Studies
Advanced In Vitro Model Systems (e.g., 3D Cell Cultures, Organoids, Co-culture Systems)
Advanced in vitro models are pivotal in recapitulating the complex tumor microenvironment and predicting patient response to Gefitinib (B1684475) hydrochloride more accurately than traditional two-dimensional (2D) cell cultures. Three-dimensional (3D) cell cultures, such as spheroids and organoids, offer a more physiologically relevant context by mimicking in vivo cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and cellular heterogeneity.
Studies have demonstrated that lung cancer cell lines grown as 3D spheroids exhibit differential sensitivity to gefitinib compared to their 2D monolayer counterparts. For instance, 3D cultures of HCC827 and NCI-H1975 lung cancer cells showed a significant reduction in cell viability upon treatment with gefitinib, whereas the 2D cultures of the same cells showed weak or no response nih.gov. This highlights the importance of 3D models in more accurately predicting drug efficacy. The 3D cultivation of cancer cells has been shown to cause significant changes in the expression of genes related to apoptosis and cell survival, both before and after treatment with gefitinib nih.gov.
Organoids, which are self-organizing 3D structures derived from stem cells or patient tissues, are increasingly being used to model diseases and test drug responses. crownbio.commerckmillipore.com Human intestinal organoids, for example, have been utilized to evaluate the gastrointestinal toxicity of gefitinib, demonstrating their utility in preclinical safety assessments stemcell.com. These organoid models are more predictive of clinical adverse events compared to immortalized cell lines stemcell.com. In the context of cancer research, tumor organoids can be generated from individual patients, allowing for ex vivo drug sensitivity testing to guide personalized treatment strategies.
Co-culture systems, where cancer cells are grown with other cell types found in the tumor microenvironment, such as fibroblasts or immune cells, provide further insights into the mechanisms of drug response and resistance. These systems allow for the investigation of how interactions between different cell populations influence the efficacy of gefitinib.
| Model System | Key Features | Relevance to Gefitinib Hydrochloride Studies |
| 3D Cell Cultures (Spheroids) | Mimic tumor micro-architecture, cell-cell interactions, and nutrient/oxygen gradients. | More accurately predict in vivo drug sensitivity compared to 2D cultures nih.gov. |
| Organoids | Self-organizing 3D structures from stem cells or patient tissues that recapitulate organ-specific functionality. | Enable patient-specific drug screening and toxicity testing crownbio.comstemcell.com. |
| Co-culture Systems | Involve growing cancer cells with other cell types from the tumor microenvironment. | Allow for the study of intercellular signaling and its impact on gefitinib response and resistance. |
Sophisticated In Vivo Models (e.g., Patient-Derived Xenografts, Genetically Engineered Mouse Models)
Sophisticated in vivo models are indispensable for validating preclinical findings and understanding the complexities of this compound's efficacy and resistance in a whole-organism context.
Patient-Derived Xenografts (PDX) models involve the implantation of fresh human tumor tissue into immunodeficient mice nih.gov. These models are considered high-fidelity tools as they largely retain the histological and genetic characteristics of the original patient tumor nih.govresearchgate.net. PDX models have been instrumental in studying the response to gefitinib in tumors with specific EGFR mutations. For example, a PDX model with an EGFR mutation demonstrated significant tumor growth suppression when treated with gefitinib, whereas a model with wild-type EGFR did not show a similar response researchgate.net. Furthermore, PDX models have been used to induce and study acquired resistance to gefitinib, allowing for the molecular characterization of resistance mechanisms that emerge over time nih.gov.
Genetically Engineered Mouse Models (GEMMs) are created by introducing specific genetic alterations that lead to the development of spontaneous tumors in mice. These models are valuable for studying the initiation and progression of tumors in an immunocompetent host, providing insights into the interplay between the tumor and the immune system during gefitinib treatment. While the provided search results focus more on PDX models, GEMMs represent a critical tool for investigating the long-term effects and resistance mechanisms of targeted therapies like gefitinib in a more physiologically complete system.
| In Vivo Model | Description | Application in this compound Research |
| Patient-Derived Xenografts (PDX) | Implantation of human tumor fragments into immunodeficient mice. nih.gov | Evaluating gefitinib efficacy in patient-specific tumors, studying acquired resistance mechanisms. researchgate.netnih.gov |
| Genetically Engineered Mouse Models (GEMMs) | Mice engineered to develop spontaneous tumors due to specific genetic mutations. | Investigating tumor initiation, progression, and the role of the immune system in response to gefitinib. |
Integration of Omics Technologies in Resistance and Response Studies (e.g., Genomics, Proteomics, Metabolomics)
The integration of "omics" technologies has revolutionized the study of this compound resistance and response by providing a comprehensive, multi-layered view of the molecular changes that occur in cancer cells.
Genomics has been fundamental in identifying the EGFR mutations that predict sensitivity to gefitinib nih.gov. The discovery of activating mutations in the EGFR gene, such as deletions in exon 19 and the L858R point mutation in exon 21, was a landmark in personalized cancer therapy, allowing for the selection of patients who would most benefit from gefitinib nih.govmdpi.com. Furthermore, genomic analyses have identified secondary mutations, like the T790M "gatekeeper" mutation, as a major mechanism of acquired resistance mdpi.comnih.gov.
Proteomics , the large-scale study of proteins, provides insights into the signaling pathways that are altered in response to gefitinib and in the development of resistance. Techniques like reverse phase protein arrays (RPPAs) have been used to analyze protein expression and activation in gefitinib-resistant tumors, revealing the upregulation of proteins such as total EGFR, Axl, and phosphorylated NF-κB and Stat1 nih.gov. This information helps to identify potential bypass signaling pathways that contribute to resistance.
Metabolomics , which involves the study of small molecule metabolites, can uncover metabolic rewiring in cancer cells that are resistant to gefitinib. For instance, studies have suggested that the metabolism of gefitinib itself, related to the cytochrome P450 and lipid metabolism pathways, may be a contributing factor to drug resistance researchgate.net.
By integrating these omics technologies, researchers can develop predictive signatures for gefitinib response and resistance. For example, a recent study utilized multi-omics data and machine learning to develop a 22-gene signature that can predict prognosis and immunotherapy efficacy in patients with gefitinib-resistant lung adenocarcinoma researchgate.netnih.gov.
| Omics Technology | Focus of Study | Key Findings in this compound Research |
| Genomics | DNA and RNA sequences. | Identification of activating EGFR mutations for patient selection and resistance mutations like T790M nih.govnih.gov. |
| Proteomics | Protein expression and post-translational modifications. | Elucidation of altered signaling pathways in resistant tumors, such as the upregulation of Axl and activation of NF-κB and Stat1 nih.gov. |
| Metabolomics | Small molecule metabolites. | Understanding metabolic reprogramming in resistant cells and the role of drug metabolism in resistance researchgate.net. |
Translational Research from Preclinical Findings to Clinical Strategies
Translational research plays a crucial role in bridging the gap between preclinical discoveries and clinical applications of this compound. This process involves a continuous feedback loop where findings from laboratory and animal studies inform the design of clinical trials, and observations from clinical practice guide further preclinical investigation researchgate.netyoutube.com.
Preclinical models, including cell lines and animal xenografts, were instrumental in the initial development of gefitinib. These models demonstrated that gefitinib could induce a dose-dependent anti-tumor response in various human cancer cell lines nih.gov. These promising preclinical results prompted the evaluation of gefitinib in clinical trials, both as a monotherapy and in combination with conventional anticancer treatments nih.gov.
The identification of EGFR mutations as a predictive biomarker for gefitinib sensitivity is a prime example of successful translational research. Initial clinical observations of dramatic responses in a subset of non-small cell lung cancer (NSCLC) patients led to laboratory investigations that uncovered the link between these responses and specific EGFR mutations nih.gov. This discovery transformed the clinical use of gefitinib, moving from a broad application to a targeted therapy for patients with EGFR-mutant tumors youtube.comyoutube.com.
Similarly, the investigation of acquired resistance in the clinic has driven preclinical research to understand the underlying mechanisms. The identification of the T790M mutation in patients who developed resistance to gefitinib led to the development of next-generation EGFR inhibitors designed to overcome this specific resistance mechanism shsmu.edu.cn.
Elucidation of Uncharacterized Mechanisms of Resistance and Innovative Strategies for Overcoming Them
While the T790M mutation is a well-established mechanism of acquired resistance to gefitinib, it does not account for all cases of resistance nih.gov. Research is ongoing to elucidate other, less characterized mechanisms. These can be broadly categorized as EGFR-dependent and EGFR-independent.
Uncharacterized EGFR-dependent mechanisms may involve novel secondary mutations in the EGFR gene beyond T790M, or epigenetic modifications that alter EGFR expression or function.
EGFR-independent mechanisms often involve the activation of bypass signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition. Examples of such pathways that have been implicated in gefitinib resistance include:
MET amplification : This leads to the activation of ERBB3 signaling, bypassing the need for EGFR activity shsmu.edu.cn.
HER2 (ERBB2) amplification : Similar to MET, amplification of HER2 can provide an alternative growth signal.
IGF1R upregulation : The insulin-like growth factor 1 receptor can activate downstream signaling pathways like PI3K/AKT and RAS/RAF/MAPK, promoting cell survival mdpi.com.
AXL activation : This receptor tyrosine kinase has been associated with resistance to EGFR inhibitors shsmu.edu.cn.
Phenotypic transformation : This can include processes like the epithelial-to-mesenchymal transition (EMT) or transformation to small-cell lung cancer shsmu.edu.cn.
Innovative strategies to overcome resistance are being actively explored and include:
Next-generation EGFR inhibitors : Development of drugs that can effectively target tumors with resistance mutations like T790M.
Combination therapies : Combining gefitinib with inhibitors of bypass pathways (e.g., MET inhibitors, PI3K inhibitors) to simultaneously block multiple survival signals mdpi.com.
Immunotherapy : Exploring the combination of gefitinib with immune checkpoint inhibitors, particularly in tumors that develop an immune-suppressive microenvironment during targeted therapy.
Targeting metabolic vulnerabilities : Identifying and targeting metabolic changes that occur in gefitinib-resistant cells. For example, recent research has shown that modulating cholesterol homeostasis can be a strategy to overcome chemoresistance in NSCLC mdpi.com.
Rational Design and Integration of Multimodal Therapies
The development of resistance to gefitinib monotherapy has necessitated the rational design and integration of multimodal therapies to improve patient outcomes. This approach involves combining gefitinib with other therapeutic agents to target multiple aspects of tumor biology simultaneously.
One of the primary strategies is to combine gefitinib with inhibitors of the bypass signaling pathways that are activated in resistant tumors. For example, in tumors with MET amplification, a combination of gefitinib and a MET inhibitor could be a rational therapeutic choice.
Another approach is to combine gefitinib with conventional chemotherapy. While initial large clinical trials did not show a survival benefit when gefitinib was added to standard first-line chemotherapy for unselected NSCLC patients, subsequent studies in EGFR-mutant populations have shown the benefit of targeted therapy over chemotherapy in the first-line setting nih.govmdpi.com. The sequencing and combination of these modalities remain an area of active investigation.
Furthermore, there is a strong preclinical rationale for combining gefitinib with anti-angiogenic agents. EGFR signaling can promote the production of vascular endothelial growth factor (VEGF), a key driver of angiogenesis. Therefore, dual inhibition of EGFR and VEGF pathways may have a synergistic anti-tumor effect.
The combination of gefitinib with radiation therapy is also being explored. Preclinical evidence suggests that gefitinib can act as a radiosensitizer, potentially enhancing the efficacy of radiotherapy nih.gov. Clinical trials are investigating the safety and efficacy of this combination.
Advancements in Personalized Medicine Approaches for EGFR-Targeted Therapies
The story of this compound is intrinsically linked to the advancement of personalized medicine in oncology. The ability to select patients for treatment based on the molecular characteristics of their tumors has been a paradigm shift in cancer therapy nih.gov.
The cornerstone of personalized medicine for gefitinib is the identification of activating EGFR mutations. Routine testing for these mutations in patients with advanced NSCLC is now standard practice, ensuring that the drug is targeted to the patient population most likely to benefit nih.gov. This has led to significantly improved response rates and progression-free survival compared to chemotherapy in this specific patient population nih.gov.
The field continues to evolve with the development of more sensitive and comprehensive molecular profiling techniques. Liquid biopsies, which analyze circulating tumor DNA (ctDNA) from blood samples, offer a non-invasive method for detecting EGFR mutations at diagnosis and for monitoring the emergence of resistance mutations like T790M over time. This allows for dynamic treatment adjustments based on the evolving genetic landscape of the tumor.
Q & A
Q. What is the mechanism of action of Gefitinib hydrochloride as an EGFR tyrosine kinase inhibitor, and how is this validated experimentally?
this compound selectively inhibits EGFR tyrosine kinase by competitively binding to the ATP-binding site, blocking autophosphorylation and downstream signaling. Experimental validation involves:
- Kinase assays : Measuring IC50 values (e.g., 33 nM for EGFR inhibition) using purified kinase domains .
- Cell-based assays : Quantifying inhibition of EGF-stimulated autophosphorylation in tumor cell lines (e.g., A431) via Western blotting .
- In vivo models : Assessing tumor growth suppression in xenograft models with EGFR-overexpressing cancers .
Q. What are the standard synthetic routes for this compound, and how is purity ensured?
A one-pot method converts 2-nitrobenzonitriles to quinazolin-4(3H)-ones, followed by hydrochlorination. Key steps include:
- Hydrochloride formation : Crude Gefitinib is treated with HCl in methanol (60–65°C), filtered, and recrystallized for purity (>98%) .
- Characterization : HPLC for purity assessment, NMR for structural confirmation, and elemental analysis to validate stoichiometry .
Q. Which in vitro and in vivo models are commonly used to evaluate this compound’s efficacy?
- In vitro : EGFR-mutant NSCLC cell lines (e.g., PC-9, HCC827) for IC50 determination via MTT assays .
- In vivo : Subcutaneous xenografts in immunodeficient mice, with tumor volume monitored weekly. Survival metrics (e.g., median survival) are analyzed using Kaplan-Meier curves .
Advanced Research Questions
Q. How can researchers optimize experimental designs for studying this compound in combination therapies?
- Dose escalation studies : Use factorial designs to test synergistic effects with chemotherapy agents (e.g., carboplatin/paclitaxel) while monitoring renal toxicity .
- Pharmacodynamic endpoints : Measure biomarkers like serum miR-224/miR-195 levels to assess combined efficacy with radiotherapy .
- Statistical rigor : Apply ANOVA for inter-group comparisons and Cox regression for survival analysis, adhering to NIH preclinical guidelines .
Q. What methodologies resolve contradictions in clinical trial data involving this compound?
- Meta-analysis : Pool data from trials (e.g., TRIBUTE, INTACT) to adjust for confounders like patient performance status .
- RECIST criteria : Standardize tumor response evaluation using unidimensional measurements (e.g., longest diameter) to reduce inter-trial variability .
- Subgroup analysis : Stratify patients by EGFR mutation status to clarify differential survival outcomes .
Q. How can researchers validate the specificity of this compound for mutant EGFR variants?
- CRISPR/Cas9 models : Generate isogenic cell lines with wild-type vs. EGFR L858R/T790M mutations to compare drug sensitivity .
- Kinome profiling : Use multiplex inhibitor bead assays to confirm off-target effects on other kinases (e.g., HER2, IGF-1R) .
- Molecular docking simulations : Predict binding affinity to mutant EGFR structures and validate via surface plasmon resonance (SPR) .
Methodological Considerations
- Data reproducibility : Include detailed experimental protocols (e.g., solvent ratios, incubation times) in supplementary materials .
- Statistical reporting : Follow NIH guidelines for preclinical studies, including power calculations and correction for multiple comparisons .
- Ethical compliance : Document IRB approval for human-derived samples and ARRIVE guidelines for animal studies .
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